10-Deacetyltaxol
描述
Structure
2D Structure
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-MHHARFCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999763 | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78432-77-6 | |
| Record name | 10-Deacetyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78432-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78432-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYLPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77R96LJLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Crucial Step in Taxol® Biosynthesis: A Technical Guide to the 10-Deacetyltaxol Pathway in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 10-deacetyltaxol, a critical intermediate in the production of the life-saving anti-cancer drug, Taxol® (paclitaxel). The focus of this document is the enzymatic conversion of 10-deacetylbaccatin III to baccatin III, a key reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This guide will delve into the quantitative aspects of this pathway, detailed experimental protocols for its study, and visual representations of the underlying biological and experimental frameworks. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to advance research and optimize the production of this vital therapeutic agent.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of Taxol® is a complex, multi-step process that occurs in various species of the yew tree (Taxus). The pathway can be broadly divided into three main stages: the formation of the taxane core, a series of hydroxylations and acylations of the core, and the attachment of the C-13 side chain. The conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III is a pivotal step in the latter stages of this pathway, directly preceding the attachment of the side chain that is crucial for the drug's anti-tumor activity. This acetylation reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).
The semi-synthesis of Taxol® often utilizes 10-DAB as a starting material, which is more readily available from renewable Taxus needles than Taxol® itself. Therefore, a thorough understanding of the DBAT-catalyzed reaction is of significant commercial and scientific interest for improving the efficiency of Taxol® production.
Quantitative Data on the this compound Pathway
The efficiency of the this compound biosynthesis pathway is influenced by various factors, including enzyme kinetics, gene expression levels, and metabolite concentrations. This section presents a summary of the available quantitative data in a structured format to facilitate comparison and analysis.
Enzyme Kinetic Parameters
The kinetic properties of DBAT have been characterized, providing insights into its catalytic efficiency.
| Enzyme | Substrate | Kₘ (μM) | Optimal pH | Reference |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | 7.5 | |
| Acetyl-CoA | 8 | 7.5 |
Table 1: Kinetic Parameters of DBAT from Taxus cuspidata
Gene Expression Analysis
The expression of the DBAT gene is a key regulatory point in the Taxol® biosynthetic pathway. Elicitors, such as methyl jasmonate (MeJA), have been shown to significantly upregulate the transcription of the DBAT gene, leading to increased taxane production.
| Condition | Fold Change in DBAT Expression | Taxus Species | Reference |
| Methyl Jasmonate (250 μM, 72h) | 1.68 | Taxus baccata | |
| Methyl Jasmonate (unspecified concentration) | Up to 19.23-fold (unelicited) vs. 52.79-fold (elicited) for DBTNBT line | Taxus baccata |
Table 2: Relative Expression of the DBAT Gene in Taxus Species in Response to Methyl Jasmonate Elicitation
Metabolite Concentrations in Taxus Cell Cultures
The production of this compound and its derivatives can be significantly enhanced in Taxus cell cultures through the application of elicitors.
| Taxus Species | Condition | 10-deacetylbaccatin III (mg/L) | Baccatin III (mg/L) | Taxol (mg/L) | Reference |
| Taxus baccata | Control | Low (not quantified) | < 1.2 | < 1.2 | |
| Taxus baccata | Coronatine Elicitation | Increased (not quantified) | Increased (not quantified) | ~13.2 | |
| Taxus globosa | Control | Not detected | Not quantified | Not quantified | |
| Taxus globosa | Buthionine + H₂O₂ Elicitation | 1662 µg/g DW | Not quantified | 157 µg/g DW |
Table 3: Taxane Production in Taxus Cell Suspension Cultures
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Enzyme Assay for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)
This protocol is adapted from the method described for the characterization of recombinant DBAT expressed in E. coli.
Materials:
-
Enzyme preparation (crude extract or purified recombinant DBAT)
-
10-deacetylbaccatin III (10-DAB)
-
[¹⁴C]Acetyl-CoA or unlabeled Acetyl-CoA
-
Assay buffer: 25 mM Mopso, pH 7.4
-
Scintillation cocktail
-
Ethyl acetate
-
Silica gel TLC plates
-
HPLC system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 10-DAB, and [¹⁴C]Acetyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a volume of ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate phase, which contains the acetylated product.
-
Quantification (Radiolabeling):
-
Evaporate the ethyl acetate extract to dryness.
-
Redissolve the residue in a small volume of a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Product Identification (HPLC):
-
For reactions with unlabeled acetyl-CoA, analyze the ethyl acetate extract by HPLC.
-
Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water).
-
Monitor the elution profile at 227 nm.
-
Compare the retention time and UV spectrum of the product with an authentic baccatin III standard.
-
Extraction and Quantification of Taxanes from Taxus Cell Cultures
This protocol provides a general procedure for the extraction and analysis of taxanes from Taxus cell biomass using HPLC.
Materials:
-
Taxus cell biomass (fresh or lyophilized)
-
Methanol
-
Dichloromethane
-
HPLC system with a C18 column and UV detector
-
Taxane standards (10-DAB, baccatin III, Taxol®)
Procedure:
-
Sample Preparation: Harvest the Taxus cells by filtration and wash with distilled water. Lyophilize the cells to determine the dry weight.
-
Extraction:
-
Grind the lyophilized cells to a fine powder.
-
Extract the powder with methanol (e.g., 1 g of dry cells in 10 mL of methanol) by sonication or shaking for a specified time.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction.
-
Pool the supernatants.
-
-
Liquid-Liquid Partitioning:
-
Evaporate the methanol from the pooled supernatant under reduced pressure.
-
Resuspend the residue in water and partition with an equal volume of dichloromethane.
-
Separate the layers and collect the dichloromethane phase.
-
Repeat the partitioning of the aqueous phase with dichloromethane.
-
Pool the dichloromethane fractions and evaporate to dryness.
-
-
HPLC Analysis:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered solution into the HPLC system.
-
Use a C18 column and a gradient of acetonitrile and water as the mobile phase.
-
Detect the taxanes at 227 nm.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of 10-DAB, baccatin III, and Taxol®.
-
Calculate the concentration of each taxane in the sample based on the peak area and the calibration curve.
-
Cloning and Heterologous Expression of the DBAT Gene
This protocol outlines a general workflow for cloning the DBAT gene from Taxus and expressing it in a heterologous host like E. coli.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Taxus cells, preferably after elicitation with methyl jasmonate to increase DBAT transcript levels.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.
2. PCR Amplification of the DBAT Gene:
-
Design primers based on the known DBAT gene sequence from a Taxus species.
-
Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the DBAT gene.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the size of the amplicon.
3. Cloning into an Expression Vector:
-
Purify the PCR product.
-
Digest the purified PCR product and a suitable expression vector (e.g., pET vector for E. coli expression) with appropriate restriction enzymes.
-
Ligate the digested DBAT gene into the linearized expression vector.
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).
-
Select for transformed colonies on an antibiotic-containing medium.
4. Heterologous Expression and Protein Purification:
-
Isolate the recombinant plasmid from a positive clone and transform it into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the transformed E. coli cells in a suitable culture medium to a desired optical density.
-
Induce the expression of the recombinant DBAT protein with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).
-
Purify the recombinant DBAT protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the complex biological and experimental processes, this section presents diagrams generated using the DOT language.
The this compound Biosynthesis Pathway
Caption: The core steps of the this compound biosynthesis pathway.
Jasmonate Signaling Pathway Regulating DBAT Expression
Caption: Simplified jasmonate signaling pathway leading to DBAT gene expression.
Experimental Workflow for DBAT Characterization
The Natural Abundance of 10-Deacetyltaxol in Yew Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 10-deacetyltaxol (10-DAB), a critical precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), in various species of the yew tree (Taxus). This document summarizes quantitative data on 10-DAB concentrations, details common experimental protocols for its extraction and analysis, and illustrates the key biosynthetic and experimental pathways.
Introduction
This compound, a complex diterpenoid taxane, is a naturally occurring compound found in yew trees. While it possesses some biological activity, its primary significance lies in its role as a key intermediate in the semi-synthesis of paclitaxel and its analogue, docetaxel. The extraction of 10-DAB from renewable yew biomass, such as needles, offers a more sustainable alternative to the direct harvesting of paclitaxel from the bark of the Pacific yew (Taxus brevifolia), which is often destructive to the tree.[1][2][3] This guide serves as a resource for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the sourcing, analysis, and utilization of this valuable phytochemical.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly depending on the Taxus species, the specific part of the tree, the geographical location, and even the season.[4][5][6] The following tables summarize the quantitative data reported in the scientific literature.
| Taxus Species | Plant Part | This compound Concentration | Reference |
| Taxus baccata | Needles | 40 µg/g DW | [2] |
| Taxus baccata | Needles | up to 297 mg/kg fresh needles | [7] |
| Taxus baccata | Bark | 1.75 µg/mg | [8] |
| Taxus brevifolia | Leaves | 4 µg/g DW | [2] |
| Taxus chinensis | Needles | 0.01% to 0.02% | [4] |
| Taxus chinensis | Barks | 0.4842 mg/g | [4] |
| Taxus chinensis | Roots | Highest content (not specified) | [4] |
| Taxus cuspidata var. latifolia | Bark | 0.0497% | [5] |
| Taxus cuspidata var. latifolia | Needles | 0.0545% | [5] |
Table 1: Concentration of this compound in Various Taxus Species and Plant Parts. DW = Dry Weight.
| Plant Part | General Trend of this compound Content | Reference |
| Needles | Generally high and a renewable source | [1][2][4] |
| Bark | Variable, often lower than needles for 10-DAB | [4][5] |
| Roots | Can have high concentrations | [4] |
| Seeds | Present | [4] |
| Twigs | Present | [4] |
| Fibres | Lowest content | [4] |
Table 2: General Distribution Trends of this compound in Yew Tree Tissues.
Biosynthesis of this compound
This compound is an intermediate in the complex biosynthetic pathway of paclitaxel. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the taxane skeleton. A series of subsequent hydroxylation and acylation steps, catalyzed by various enzymes, leads to the formation of 10-deacetylbaccatin III. A key final step in the formation of baccatin III, a direct precursor to paclitaxel, is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III, a reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[9][10][11]
Caption: Biosynthetic pathway leading to 10-Deacetylbaccatin III and Paclitaxel.
Experimental Protocols
The extraction, isolation, and quantification of this compound from yew tree materials involve a multi-step process. The following sections detail the commonly employed methodologies.
Extraction
-
Sample Preparation : Needles, bark, or other tissues are air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is extracted with a polar solvent, most commonly methanol or ethanol.[8][12] This can be performed at room temperature with stirring for several hours or through methods like Soxhlet extraction.
-
Concentration : The resulting crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.
Purification and Isolation
A general workflow for the purification and isolation of this compound is depicted below.
Caption: General experimental workflow for the isolation of this compound.
-
Liquid-Liquid Partitioning : The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is a water-dichloromethane or water-chloroform mixture.[12] The taxanes, including this compound, typically partition into the organic phase. This step also helps in removing highly polar impurities.
-
Column Chromatography : The organic phase is dried, concentrated, and then subjected to column chromatography. Silica gel is a frequently used stationary phase.[13] A gradient elution with a solvent system such as hexane and ethyl acetate allows for the separation of different taxanes.
-
Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining high-purity this compound, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[8]
-
Crystallization : The fractions containing pure this compound can be further purified by crystallization from an appropriate solvent system.
Quantification
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[8]
-
Mobile Phase : An isocratic or gradient elution with a mixture of methanol-water or acetonitrile-water is common.[5][8] For example, a 70:30 (v/v) methanol-water mixture has been reported.[8]
-
Flow Rate : A flow rate of around 1.0 mL/min is often used for analytical purposes.[8]
-
Detection : UV detection at approximately 227 nm is standard for taxanes.[8]
-
Quantification : The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both identification and quantification, providing higher sensitivity and specificity.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy is primarily used for the structural confirmation of the isolated this compound.[8]
Conclusion
This compound is a vital natural product with significant implications for the pharmaceutical industry. Its abundance in the renewable needles of various yew species makes it an attractive starting material for the semi-synthesis of paclitaxel. A thorough understanding of its natural occurrence, biosynthetic pathway, and the experimental protocols for its isolation and quantification is essential for researchers and professionals working on the development of taxane-based anticancer drugs. The data and methodologies presented in this guide provide a foundational resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Taxol and related compounds in Korean native yews (Taxus cuspidata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its 10-deacetylbaccatin III-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]
- 12. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 13. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 14. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 10-Deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Deacetyltaxol, a significant taxane derivative and a key impurity of Paclitaxel.[1] The information herein is intended to support research, drug development, and quality control activities by providing essential data and standardized experimental methodologies.
Chemical Identity and Structure
This compound, also known as 10-Deacetylpaclitaxel, is a natural taxane diterpenoid isolated from various Taxus species, such as Taxus wallichiana Zucc.[2][3][4] It is structurally analogous to Paclitaxel, differing by the absence of an acetyl group at the C-10 position.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 78432-77-6 | [2][3][4][5][6] |
| Molecular Formula | C45H49NO13 | [5][6][7] |
| Molecular Weight | 811.87 g/mol (also reported as 811.9 g/mol ) | [5][6][7] |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [5][7] |
| Synonyms | 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel | [3][4][5] |
| Appearance | White to off-white powder/crystalline solid | [3][4][5] |
Physicochemical Data
The physicochemical properties of a compound are critical for formulation development, understanding its biological behavior, and establishing analytical methods.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Notes | Source |
| Melting Point | 182-184°C | A related epimer, 7-epi-10-deacetyltaxol, has a reported melting point of 163-170°C. | [3][4] |
| Boiling Point | 959.5°C (Predicted) | at 760 mmHg | [3][4][8] |
| Density | 1.41 g/cm³ (Predicted) | [3][4][8] | |
| pKa | 11.31 ± 0.70 (Predicted) | [8] | |
| Refractive Index | 1.652 (Predicted) | [3][4] | |
| UV/Vis λmax | 227 nm | Measured in ethanol, similar to Paclitaxel. | [6][9] |
Table 3: Solubility Profile
| Solvent | Solubility | Concentration/Conditions | Source |
| DMSO | ≥ 6.25 mg/mL (7.70 mM) | Clear solution. | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | [6] | |
| Ethanol | 30 mg/mL | [6] | |
| Corn Oil | ≥ 6.25 mg/mL (7.70 mM) | In a 10% DMSO, 90% Corn Oil mixture. | [2] |
| Aqueous Buffer (PBS, pH 7.2) | Partially Soluble | Requires initial dissolution in an organic solvent like DMSO. | [6] |
| Chloroform | Slightly Soluble | [8] | |
| Methanol | Slightly Soluble | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.
A standard protocol for determining solubility involves the shake-flask method, which measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4) to determine the distribution coefficient (logD).
Protocol: Shake-Flask Method for LogD Determination
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol, pre-saturating each with the other.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the organic and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each layer using a validated analytical method, such as HPLC-UV.
-
Calculation: The distribution coefficient (LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The melting point is determined using a calibrated melting point apparatus.
Protocol: Melting Point Analysis
-
Sample Preparation: Finely powder a small amount of the dry this compound sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Spectroscopic methods are essential for structural confirmation and purity assessment.
Protocol: LC-MS Analysis
-
System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), often a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) analyzer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18, 100 x 3 mm, 2.6 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Detection: UV detection at 227 nm.
-
-
Mass Spectrometry Conditions:
Stability Profile
The stability of this compound is a critical parameter. While specific data for this compound is limited, inferences can be drawn from related taxanes. Baccatin III, a precursor, shows spontaneous deacetylation at the C-10 position under alkaline conditions (e.g., pH 9.0), producing 10-deacetylbaccatin III.[11] This suggests that this compound itself would be relatively stable against further deacetylation at this position but may be susceptible to other degradations, such as epimerization, under alkaline conditions.[11] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[5][8]
Protocol: pH Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a series of buffered solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Biological Activity and Mechanism of Action
Like its parent compound Paclitaxel, this compound exhibits anticancer activity by interacting with microtubules.[5][7] It promotes the polymerization of tubulin and stabilizes the resulting microtubules, inhibiting their depolymerization.[2][3][4] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
The following diagram illustrates the established signaling pathway for taxane-induced cell cycle arrest.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 4. tlh.hspchem.com [tlh.hspchem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 78454-17-8 CAS MSDS (7-EPI-10-DEACETYLTAXOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
10-Deacetyltaxol structure and chemical formula
An In-depth Technical Guide on 10-Deacetyltaxol: Structure, Properties, and Experimental Protocols
Introduction
This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus)[1][2]. It is a close structural analog of the widely used anticancer drug, Paclitaxel (Taxol®)[1]. Functionally, this compound mimics Paclitaxel's mechanism of action by binding to and stabilizing microtubules. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, which underlies its antineoplastic activity[1][2][3]. Beyond its own therapeutic potential, this compound is a crucial intermediate in the semi-synthesis of Paclitaxel and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry and drug development.
Chemical Structure and Formula
This compound is a complex diterpenoid characterized by a distinctive taxane core. Its chemical identity is defined by the following properties:
-
IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1][2]
-
Synonyms: 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel, 10-DAP[1][2][4]
The structure of this compound is nearly identical to that of Paclitaxel, with the key difference being the absence of an acetyl group at the C10 position of the taxane core, where a hydroxyl group is present instead.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below, providing key data for its characterization and handling.
| Property | Value | Citations |
| Molecular Weight | 811.9 g/mol | [1][2][4] |
| Exact Mass | 811.32039062 Da | [1] |
| Appearance | White Powder | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL); Partially soluble in PBS (pH 7.2) | [2][4] |
| UV Maximum (λmax) | 227 nm | [4] |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 13 | |
| Rotatable Bonds | 12 |
Experimental Protocols
Isolation and Purification of Taxanes
A general procedure for the isolation and purification of taxanes like this compound and its precursor 10-deacetylbaccatin III from Taxus species involves several steps.
Protocol:
-
Extraction: Plant material (e.g., bark, needles) is ground and extracted with methanol.[5]
-
Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning with dichloromethane to separate compounds based on polarity.[5]
-
Precipitation: Hexane is added to the dichloromethane fraction to precipitate the taxoids.[5]
-
Chromatographic Separation: The resulting crude taxoid mixture is separated using high-performance liquid chromatography (HPLC). A common method employs a C18 column with an isocratic elution of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min, with detection at 227 nm.[5] For larger scale purification, preparative HPLC is used.[5]
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for both identification and quantification. The compound is separated by HPLC and then ionized (e.g., via electrospray ionization - ESI) for mass analysis. In one study, a key product ion at m/z 527 was observed, corresponding to the deacetylation of the Paclitaxel core.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure and confirm stereochemistry. The spectra provide characteristic shifts that can be compared to reference data for positive identification.[5][7][8][9]
Biological Activity and Role in Drug Development
This compound is not merely a precursor but also a biologically active molecule. It exhibits cytotoxicity against various cancer cell lines, including cervical carcinoma, glioblastoma, and neuroblastoma cells.[2][3] Its mechanism, like other taxanes, involves the stabilization of microtubules, which is crucial for cell division.[2][3]
The primary importance of related taxanes, such as 10-deacetylbaccatin III (10-DAB), lies in their role as a starting material for the semi-synthesis of Paclitaxel. This process is more commercially viable than direct extraction of Paclitaxel, which is found in very low concentrations in yew trees.[10][11] The semi-synthetic route often involves the esterification of the C13 hydroxyl group of a baccatin core with a suitable side chain.
Visualization of a Related Synthetic Pathway
The following diagram illustrates a key step in the broader context of taxane synthesis: the enzymatic conversion of 10-Deacetylbaccatin III (10-DAB) to Baccatin III. This reaction is critical for the subsequent semi-synthesis of Paclitaxel and is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).
Caption: Enzymatic acetylation of 10-DAB to Baccatin III by the DBAT enzyme.
References
- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Taxol [www-archiv.fdm.uni-hamburg.de]
- 11. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 10-Deacetyltaxol: A Technical Guide to its Action as a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of 10-Deacetyltaxol, a significant taxane compound that interferes with microtubule dynamics, a cornerstone of cancer chemotherapy. This document details its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function, offering a comparative perspective with the well-studied parent compound, Paclitaxel (Taxol).
Executive Summary
This compound, a natural analogue of Paclitaxel, exerts its anti-cancer effects by acting as a microtubule-stabilizing agent. Like other taxanes, it binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. While its core mechanism mirrors that of Paclitaxel, studies indicate a lower cytotoxic potency. This guide synthesizes the current understanding of this compound's function, presenting key data and experimental frameworks relevant to its study.
Molecular Mechanism of Action
Binding to the Tubulin Heterodimer
The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. The binding site is located within a deep hydrophobic cleft on the interior surface of the microtubule lumen. This site is composed of several secondary structure elements, including helices H1, H6, H7, and the loop between H6 and H7[1]. The binding of taxanes to this pocket is thought to occur after the tubulin dimers have polymerized into microtubules[2][3][4]. The interaction is primarily hydrophobic, but also involves key hydrogen bonds that stabilize the drug-protein complex[1].
While the precise binding conformation of this compound has not been elucidated to the same extent as Paclitaxel, the high structural similarity suggests a comparable binding mode. The key difference lies at the C-10 position of the taxane core, where this compound has a hydroxyl group instead of an acetyl group. Structure-activity relationship studies of taxanes indicate that modifications at the C-7 to C-10 positions are generally well-tolerated without a complete loss of activity, although they can influence the potency[1].
Promotion of Microtubule Polymerization and Stabilization
Unlike other classes of microtubule inhibitors such as the vinca alkaloids which cause microtubule disassembly, this compound promotes the polymerization of tubulin dimers into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs)[5][6]. The binding of this compound to the β-tubulin subunit within the microtubule lattice induces a conformational change that strengthens both longitudinal and lateral contacts between tubulin dimers[7]. This results in hyper-stabilized microtubules that are resistant to depolymerization by factors such as calcium, cold temperatures, and dilution[8]. This potent stabilization of microtubules effectively freezes the dynamic instability that is crucial for their normal cellular functions[9].
The overall process can be visualized as follows:
Figure 1: Core mechanism of this compound action on microtubules.
Cellular Consequences of Microtubule Stabilization
The hyper-stabilization of microtubules by this compound has profound effects on cellular processes, ultimately leading to cell death.
Cell Cycle Arrest at G2/M Phase
Microtubule dynamics are essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The suppression of microtubule dynamics by this compound prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle[8][10]. This mitotic block is a hallmark of taxane activity.
Induction of Apoptosis
Prolonged arrest in mitosis, or aberrant exit from mitosis, triggers the intrinsic apoptotic pathway. Taxol has been shown to induce apoptosis through a p53-independent pathway following mitotic arrest[3]. The apoptotic cascade involves the activation of caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of programmed cell death[4]. The antineoplastic effect of taxanes is largely attributed to this induction of apoptosis in rapidly dividing cancer cells[10].
The signaling pathway from microtubule stabilization to apoptosis is summarized below:
Figure 2: Cellular signaling cascade initiated by this compound.
Quantitative Analysis of Biological Activity
Quantitative data for this compound is less abundant than for Paclitaxel. However, available studies allow for a comparative assessment of its cytotoxicity.
In Vitro Cytotoxicity
Studies have shown that this compound is cytotoxic to various cancer cell lines, although it is generally less potent than Paclitaxel. For instance, in human glioblastoma and neuroblastoma cell lines, this compound was found to be 33-53% less cytotoxic than Paclitaxel at equivalent concentrations.
| Compound | Cell Line | Assay Type | Endpoint | Potency Relative to Paclitaxel | Reference |
| This compound | Human Glioblastoma & Neuroblastoma | MTT Assay | Cytotoxicity | Less potent | |
| Paclitaxel | Human Glioblastoma & Neuroblastoma | MTT Assay | Cytotoxicity | Baseline |
Table 1: Comparative Cytotoxicity of this compound and Paclitaxel.
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on a set of established biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To quantify the ability of this compound to promote tubulin polymerization.
Methodology:
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
GTP is added to the polymerization buffer to a final concentration of 1 mM.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
Tubulin and polymerization buffer containing GTP are added to the wells.
-
This compound or a vehicle control (DMSO) is added to the respective wells.
-
The plate is incubated at 37°C in a temperature-controlled spectrophotometer.
-
-
Data Acquisition:
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (turbidity) at 340 nm over time.
-
Readings are taken at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
-
Analysis:
-
The rate and extent of polymerization are determined from the kinetic curves of absorbance versus time.
-
The activity of this compound is compared to that of a positive control (e.g., Paclitaxel) and a negative control (vehicle).
-
The workflow for this assay can be visualized as follows:
Figure 3: Experimental workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with a compound.
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Cells are harvested by trypsinization and washed with PBS.
-
Cells are fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.
-
Fixed cells are stored at -20°C or 4°C until staining.
-
-
Staining:
-
Cells are washed with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
The suspension is incubated in the dark to allow for stoichiometric binding of the dye to DNA.
-
-
Flow Cytometry:
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The data is collected for a large number of cells (e.g., 10,000-20,000 events).
-
-
Data Analysis:
-
The DNA content is plotted as a histogram. Cells in G1 phase will have 2N DNA content, while cells in G2 and M phases will have 4N DNA content. Cells in S phase will have an intermediate DNA content.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
An accumulation of cells in the G2/M peak is indicative of a mitotic block induced by this compound.
-
Conclusion
This compound is a potent microtubule-stabilizing agent that shares its core mechanism of action with Paclitaxel. By binding to β-tubulin and promoting microtubule polymerization, it disrupts the dynamic instability of microtubules, leading to G2/M cell cycle arrest and apoptosis. While it exhibits lower cytotoxicity than Paclitaxel, its distinct chemical structure offers a valuable tool for structure-activity relationship studies and the development of novel taxane-based therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When Taxol met tubulin [asbmb.org]
- 7. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cephalomannine and this compound cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 10-Deacetyltaxol in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of 10-Deacetyltaxol, a key taxane diterpenoid, against various cancer cell lines. As a natural precursor to the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound and its derivatives are of significant interest in oncology research and drug development. This document details its mechanism of action, cytotoxic effects, and influence on cellular processes such as cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Microtubule Stabilization
Like other taxanes, this compound exerts its primary anticancer effect by targeting microtubules, essential components of the cellular cytoskeleton involved in mitosis and cell division[1][2]. The core mechanism involves:
-
Binding to Tubulin: this compound binds to the β-tubulin subunit of microtubules.
-
Promoting Microtubule Assembly: This binding promotes the polymerization of tubulin into stable microtubules.
-
Inhibiting Depolymerization: Crucially, it prevents the disassembly of these microtubules, disrupting the dynamic instability required for normal mitotic spindle function[1][3].
This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis)[4][5][6].
Cytotoxicity Across Various Cancer Cell Lines
This compound and its analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cell line and the derivative compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |
| 7-Xylosyl-10-deacetyltaxol | MCF-7 | Breast Cancer | 0.3776 | [7] |
| 7-Xylosyl-10-deacetyltaxol | Colon Cancer Lines | Colon Cancer | 0.86 | [7] |
| 10-Deacetylbaccatin III (10-DAB) | MCF-7 | Breast Cancer | 5.446* | [7] |
| Baccatin III (from 10-DAB) | HeLa | Cervical Cancer | ~3.65 (4.46 µM) | [8] |
| Baccatin III (from 10-DAB) | A549 | Lung Cancer | > 3.24 (> 4 µM) | [8][9] |
| Baccatin III (from 10-DAB) | A431 | Skin Cancer | ~6.33 (7.81 µM) | [8] |
| Baccatin III (from 10-DAB) | HepG2 | Liver Cancer | > 3.24 (> 4 µM) | [8][9] |
*Value represents the concentration at which 44.8% proliferation inhibition was observed after 24 hours.
Studies have confirmed the growth inhibitory activity of this compound against cervical carcinoma, glioblastoma, and neuroblastoma cells[1]. Furthermore, derivatives such as 14β-hydroxy-10-deacetylbaccatin III have shown enhanced anti-proliferative activity, particularly in cancer cell lines expressing the multidrug-resistant (MDR) phenotype[4].
Impact on Cell Cycle and Apoptosis
The stabilization of microtubules by this compound directly triggers cell cycle arrest, primarily at the G2/M (Gap 2/Mitosis) transition, preventing cells from proceeding through mitosis[4][5][6]. This prolonged mitotic arrest is a potent trigger for apoptosis.
G2/M Phase Arrest
Upon treatment with taxanes, cancer cells are unable to form a functional mitotic spindle, leading to an accumulation of cells in the G2/M phase. This arrest is a well-documented response and can be observed in various cancer cell lines, including lung and breast cancer[5][6]. The arrest is often associated with the downregulation of key cell cycle proteins like cyclin A and cyclin B1[5].
Induction of Apoptosis
Prolonged G2/M arrest ultimately leads to the activation of apoptotic pathways. This programmed cell death is a crucial component of the therapeutic effect of taxanes. Key observations include:
-
Caspase Activation: Taxol has been shown to induce the activation of initiator caspases like caspase-10 and executioner caspases such as caspase-3, -6, and -8[10].
-
p53 and p21 Involvement: The tumor suppressor protein p53 can play a pro-apoptotic role in taxol-induced cell death, a function that is enhanced by its acetylation[11]. Furthermore, the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 is associated with taxol-induced apoptosis, often in a p53-independent manner[5].
-
Intrinsic Pathway: The derivative 7-epi-10-deacetyltaxol has been shown to induce apoptosis in human hepatoma (HepG2) cells via the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of the MAPK pathway[12].
The logical flow from microtubule stabilization to apoptosis is visualized below.
Detailed Experimental Protocols
The following sections provide standardized methodologies for key in vitro assays used to evaluate the biological activity of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[8][13].
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value by plotting viability against drug concentration.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[5].
Protocol:
-
Cell Culture and Treatment: Grow cells to 60-70% confluency and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8][9].
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest the entire cell population.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a biologically active taxane that demonstrates significant anticancer properties. Its core mechanism, shared with Paclitaxel, involves the stabilization of microtubules, which effectively induces G2/M cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines. The quantitative data highlight its potency, and ongoing research into its derivatives shows promise for overcoming challenges such as multi-drug resistance. The standardized protocols provided herein serve as a foundation for the continued investigation and development of this compound and related compounds as valuable assets in cancer therapeutics.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. How Taxol/paclitaxel kills cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of a new class of taxanes (14beta-hydroxy-10-deacetylbaccatin III derivatives) on multidrug-resistance-positive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 acetylation enhances Taxol-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its 10-deacetylbaccatin III-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]
The Semisynthesis of Paclitaxel: A Technical Guide to Utilizing 10-Deacetyltaxol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to its limited availability from natural sources and the complexity of its total synthesis, semi-synthetic routes from more abundant precursors have become the cornerstone of its commercial production. While 10-deacetylbaccatin III (10-DAB) is the most common precursor, 10-deacetyltaxol (10-DAT) presents a more direct and efficient route to paclitaxel. This technical guide provides an in-depth overview of the semi-synthesis of paclitaxel from this compound, focusing on experimental protocols, quantitative data, and the underlying chemical pathways.
This compound is a naturally occurring taxane that possesses the complete carbon skeleton of paclitaxel, lacking only the acetyl group at the C-10 position. This structural similarity makes its conversion to paclitaxel a straightforward one-step acetylation reaction, offering a significant advantage over the multi-step synthesis required when starting from 10-DAB, which lacks the C-13 side chain.
Physicochemical Properties
A clear understanding of the physicochemical properties of the precursor and the final product is crucial for process development, purification, and formulation.
| Property | This compound | Paclitaxel |
| Molecular Formula | C45H49NO13 | C47H51NO14 |
| Molecular Weight | 811.9 g/mol [1] | 853.9 g/mol [2] |
| Appearance | White Powder[3] | White powder or needles[2] |
| Solubility | Soluble in organic solvents[3] | Low water-solubility (0.25 μg/mL)[4] |
| Melting Point | >228°C (dec.) | 213-216 °C (decomposes) |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1] | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[2] |
Semi-Synthetic Pathway: Acetylation of this compound
The conversion of this compound to paclitaxel involves the selective acetylation of the hydroxyl group at the C-10 position of the taxane core. This seemingly simple transformation requires careful control of reaction conditions to avoid side reactions and ensure high yields and purity.
Caption: General workflow for the acetylation of this compound.
Experimental Protocols
Several methods have been developed for the acetylation of this compound. Below are detailed protocols adapted from the scientific literature and patent documentation.
Protocol 1: One-Pot Synthesis of Paclitaxel from 10-Deacetylpaclitaxel
This protocol is adapted from a patent describing a high-yield, one-pot synthesis.[5]
Materials:
-
10-deacetylpaclitaxel (10-DAP)
-
Pyridine
-
Dichloromethane (DCM)
-
Triethylsilyl chloride (TESCl)
-
Acetic anhydride (Ac₂O)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Dissolve 10-deacetylpaclitaxel (e.g., 7.35 g, 9.95 mmol) in a mixture of pyridine (10 mL) and DCM (10 mL). Add triethylsilyl chloride (TESCl) (10 mL, 59.6 mmol) to the solution and stir at room temperature for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step protects the 2'- and 7-hydroxyl groups.[5]
-
Acetylation: To the same reaction mixture, add acetic anhydride (2.2 mL, 23.3 mmol) and stir for 2 hours. Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).[5]
-
Deprotection and Workup: After confirming the completion of the reaction, add 10 mL of DCM and cool the reaction mixture to 0°C. This is followed by the dropwise addition of an acid (e.g., HCl in an organic solvent) to remove the silyl protecting groups. After deprotection, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (1:1) solvent system to yield pure paclitaxel.[5]
Quantitative Data: This one-pot method has been reported to produce paclitaxel with a yield of 84-95% and a purity of over 97% as determined by HPLC.[5]
Protocol 2: Enzymatic Acetylation of this compound
This protocol utilizes an enzyme to catalyze the acetylation, offering a more environmentally friendly alternative to chemical synthesis.
Materials:
-
This compound (DT)
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme
-
Acetyl-CoA
-
Buffer solution (e.g., phosphate buffer at pH 5.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Enzymatic Reaction: In a suitable reaction vessel, dissolve this compound in a minimal amount of a compatible organic solvent and then add it to the buffer solution containing the DBAT enzyme and acetyl-CoA. The reaction is typically carried out at a controlled temperature (e.g., 37.5°C) for a specific duration (e.g., several hours).[6]
-
Reaction Quenching and Extraction: Once the reaction is complete, it can be quenched by adding a water-immiscible organic solvent like ethyl acetate. The product, paclitaxel, is then extracted into the organic layer.
-
Purification: The organic extract is concentrated, and the resulting crude paclitaxel is purified using chromatographic techniques such as HPLC.
Quantitative Data: The efficiency of enzymatic acetylation can vary depending on the specific enzyme variant and reaction conditions. A study reported the in vitro one-pot conversion of a related precursor, 7-β-xylosyl-10-deacetyltaxol, to paclitaxel with a yield of 0.64 mg/mL after 15 hours.[7][8]
Data Presentation: Comparison of Synthetic Methods
| Method | Precursor | Key Reagents/Catalysts | Reaction Steps | Yield (%) | Purity (%) | Reference |
| One-Pot Chemical Synthesis | 10-Deacetylpaclitaxel | Pyridine, DCM, TESCl, Ac₂O | 1 (in-situ protection/deprotection) | 84 - 95 | > 97 | [5] |
| Enzymatic Synthesis | This compound | DBAT enzyme, Acetyl-CoA | 1 | Variable | High | [6][7][8] |
| Multi-step from 10-DAB | 10-Deacetylbaccatin III | Various protecting groups, acetylating agents, and side-chain precursors | Multiple | ~58 (overall) | High |
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of paclitaxel from the reaction mixture.
Typical HPLC Conditions for Paclitaxel Analysis and Purification:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mobile phase of acetonitrile:water (55:45 v/v) can be effective.[8][9]
-
Flow Rate: 1.0 mL/min for analytical scale, and higher for preparative scale.[8][9]
-
Detection: UV detection at 227 nm.[10]
-
Injection Volume: Varies depending on the concentration and scale (e.g., 20 µL for analytical).[8][9]
Purification Workflow:
Caption: A typical workflow for the purification of paclitaxel.
Conclusion
The semi-synthesis of paclitaxel from this compound offers a more direct and efficient alternative to the traditional route starting from 10-deacetylbaccatin III. The one-step acetylation, whether through chemical or enzymatic methods, simplifies the overall process and can lead to high yields of pure paclitaxel. The choice between a chemical or enzymatic approach will depend on factors such as scalability, cost of reagents and catalysts, and environmental considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the semi-synthesis of this vital anti-cancer drug. Further research into novel catalysts and reaction conditions may lead to even more efficient and sustainable methods for paclitaxel production.
References
- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013048204A2 - Process for preparing paclitaxel from 10-deacetylpaclitaxel - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jocpr.com [jocpr.com]
- 8. brieflands.com [brieflands.com]
- 9. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Guide: Discovery and Isolation of 10-Deacetyltaxol from Taxus baccata
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of 10-Deacetyltaxol, a critical precursor for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), from the European yew, Taxus baccata.
Introduction
The discovery of Paclitaxel from the bark of the Pacific yew, Taxus brevifolia, marked a significant milestone in cancer chemotherapy. However, the low natural abundance of Paclitaxel and the ecological concerns associated with harvesting the slow-growing yew trees necessitated alternative sourcing strategies.[1] A pivotal breakthrough was the identification of 10-Deacetylbaccatin III (a closely related compound, often used in conjunction with this compound research) in the renewable needles of the European yew, Taxus baccata, in significantly higher quantities.[1][2][3][4] this compound itself is a naturally occurring taxane in Taxus species and serves as both an important analytical standard and a potential starting material for synthetic modifications.[5][6] This guide details the experimental procedures for its extraction, purification, and characterization.
Experimental Protocols
The isolation of this compound from Taxus baccata is a multi-step process involving initial extraction, partitioning to remove impurities, and subsequent chromatographic purification.
The first step involves the extraction of the crude mixture of taxoids from the plant material (typically needles or bark).
-
Protocol:
-
Air-dry and powder the needles or bark of Taxus baccata.
-
Extract the powdered material with methanol (or ethanol) at room temperature. A common method involves soaking the material for an extended period (e.g., 16 hours overnight) and may be facilitated by ultrasonication for about 30 minutes.[7]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
This step aims to separate the lipophilic taxoids from more polar and non-polar impurities.
-
Protocol:
-
Resuspend the crude extract in a mixture of dichloromethane (or another suitable organic solvent) and water.[8][9]
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic phase (dichloromethane layer), which contains the taxoids.
-
The aqueous phase can be re-extracted with dichloromethane to maximize the yield.[7]
-
Pool the organic fractions and evaporate the solvent to obtain a semi-purified taxoid mixture.
-
To further remove non-polar compounds like lipids and waxes, the residue can be washed with a non-polar solvent such as hexane.[8][9]
-
High-purity this compound is obtained through one or more chromatographic steps.
-
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reverse-phase column is typically used (e.g., 10 x 250 mm, 5 µm particle size).[8][9]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, is employed. A common mobile phase for separating taxanes is a mixture of methanol-water (e.g., 70:30 v/v) or acetonitrile-water.[8][9][10]
-
Flow Rate: A flow rate suitable for the preparative column is set (e.g., 10 mL/min).[8][9]
-
Detection: The eluent is monitored using a UV detector, typically at 227 nm or 230 nm.[8][9][11]
-
Fraction Collection: Dissolve the semi-purified taxoid mixture in the mobile phase and inject it into the HPLC system. Collect the fractions corresponding to the retention time of this compound.
-
Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
The identity and purity of the isolated compound are confirmed using analytical techniques.
-
Analytical HPLC: To determine the purity of the final product. The conditions are similar to preparative HPLC but on an analytical scale (e.g., C18 column, 4.6 x 250 mm, 5 µm) with a lower flow rate (e.g., 1 mL/min).[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the compound. This compound has a molecular weight of approximately 811.87 g/mol .[12][13] The method can be set up to identify the precursor ion [M+H]+ at m/z 812.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR and ¹³C NMR spectra are compared with known standards or literature data to confirm the identity of this compound.[8][14]
Data Presentation
The following tables summarize quantitative data reported in the literature for the isolation of this compound and related taxanes from Taxus baccata.
Table 1: Content of this compound and Related Taxoids in Taxus baccata
| Plant Part / Culture Type | This compound Content | Other Taxoids Content | Reference |
| Needles (Fresh) | Up to 297 mg/kg | 10-Deacetylbaccatin III also present | [5][15] |
| Needles (Dry) | Variable (0 to 0.05% of dry wt) | Paclitaxel (0-0.05%), 10-Deacetylbaccatin III (0-0.48%) | [7] |
| Bark & Needles | Not specified | Taxol: 11.19 µg/mg, 10-Deacetylbaccatin III: 1.75 µg/mg | [8][9] |
| Cell Suspension Culture | 110 µg/L (for T. brevifolia) | Taxol: 1 µg/L | [2] |
Table 2: Purity and Recovery Data for Purified Taxoids
| Compound | Purification Method | Purity Achieved | Recovery Rate | Reference |
| 10-Deacetylbaccatin III | Preparative HPLC | 99.72 ± 0.18% | ~90% | [8][9] |
| Paclitaxel | Preparative HPLC | 95.78 ± 3.63% | ~90% | [8][9] |
| 10-Deacetylbaccatin III | Semi-preparative HPLC | 82% | Not specified | [16] |
Table 3: Key Spectroscopic Data for this compound Characterization
| Technique | Parameter | Observed Value | Reference |
| Mass Spectrometry | Molecular Formula | C₄₅H₄₉NO₁₃ | [12][13] |
| Molecular Weight | 811.87 g/mol | [12][13] | |
| Precursor Ion (ESI+) | [M+H]⁺ at m/z 812 | [12] | |
| ¹H NMR | Chemical Shifts (ppm) | Characteristic peaks confirming the taxane skeleton and side chain | [14] |
| ¹³C NMR | Chemical Shifts (ppm) | Data available in spectral databases | [17] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the isolation and purification of this compound from Taxus baccata.
Caption: Isolation and purification workflow for this compound.
Conclusion
The isolation of this compound from Taxus baccata provides a valuable source of this important taxane for research and as a potential precursor for the semi-synthesis of novel anticancer agents. The methodologies outlined in this guide, combining classical extraction techniques with modern chromatographic and spectroscopic methods, enable the efficient purification and characterization of this compound. These protocols are fundamental for natural product chemists and drug development professionals working in the field of cancer therapeutics.
References
- 1. Taxol [www-archiv.fdm.uni-hamburg.de]
- 2. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
Endophytic Fungi: A Promising Alternative for Sustainable 10-Deacetyltaxol Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
The ever-increasing demand for paclitaxel (Taxol®), a potent anti-cancer agent, has spurred a search for sustainable and economically viable production methods. A significant precursor in the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-DAB), a naturally occurring taxoid. Traditionally extracted from the needles of Taxus species, this method is hampered by low yields and ecological concerns. Endophytic fungi, microorganisms that reside within plant tissues without causing apparent harm, have emerged as a highly promising alternative source for 10-DAB and other taxoids. This technical guide provides a comprehensive overview of the methodologies and current understanding of 10-deacetyltaxol production from endophytic fungi.
Quantitative Data on Taxoid Production by Endophytic Fungi
The production of this compound and other taxoids by various endophytic fungi has been documented in numerous studies. The yields are highly variable and depend on the fungal species, culture conditions, and the use of elicitors. The following table summarizes key quantitative data from the literature.
| Fungal Species | Host Plant | Taxoid Produced | Yield (µg/L) | Reference |
| Gliocladium sp. | Taxus baccata | 10-Deacetylbaccatin III | 65 | [1] |
| Stemphylium sedicola SBU-16 | Not Specified | 10-Deacetylbaccatin III | Not Quantified | [2] |
| Pestalotiopsis microspora | Taxodium mucronatum | 7-epi-10-deacetyltaxol | Not Quantified | [3] |
| Aspergillus fumigatus | Taxus sp. | Paclitaxel | 1590 | [4] |
| Fusarium redolens | Taxus baccata ssp. wallichiana | Paclitaxel | 66.25 | [5] |
| Pestalotiopsis microspora | Not Specified | Paclitaxel | 625.47 (with salicylic acid) | [2] |
| Acremonium sp. | Taxus baccata | Paclitaxel | 116.19 | [6] |
| Aspergillus fumigatiaffinis | Artemisia judaica | Paclitaxel | 110.23 (optimized) | [7] |
The Biosynthetic Pathway of this compound in Endophytic Fungi
The biosynthesis of taxoids in endophytic fungi is believed to mirror the pathway found in Taxus plants, suggesting a horizontal gene transfer between the host and the endophyte. The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) and proceeds through a series of hydroxylations and acetylations to form 10-deacetylbaccatin III.
Experimental Protocols
Isolation of Endophytic Fungi
A generalized protocol for the isolation of endophytic fungi from host plant tissues is outlined below. This protocol is a synthesis of methodologies described in multiple publications[8][9].
-
Sample Collection: Collect healthy plant tissues (bark, leaves, or roots) from the host plant, such as Taxus species.
-
Surface Sterilization:
-
Thoroughly wash the collected plant material under running tap water.
-
Immerse the tissues in 70% (v/v) ethanol for 1-2 minutes.
-
Subsequently, immerse in a 0.1% mercuric chloride solution or a 3-5% sodium hypochlorite solution for 5-8 minutes.
-
Rinse the sterilized tissues three to five times with sterile distilled water to remove any residual sterilizing agents.
-
-
Plating:
-
Aseptically cut the surface-sterilized plant material into small segments (approximately 0.5 x 0.5 cm).
-
Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent like chloramphenicol (150 mg/L) to inhibit bacterial growth.
-
-
Incubation: Incubate the plates at 25-28°C in the dark or under a 12h light/dark cycle.
-
Isolation and Purification:
-
Monitor the plates regularly for fungal growth emerging from the plant segments.
-
Once fungal mycelia are visible, aseptically transfer the hyphal tips to fresh PDA plates.
-
Repeat the subculturing process until pure fungal cultures are obtained.
-
Fermentation for this compound Production
The following is a general procedure for the submerged fermentation of endophytic fungi to produce 10-DAB, based on protocols found in the literature[7][9][10].
-
Inoculum Preparation:
-
Grow the pure fungal isolate on PDA plates for 7-10 days.
-
Cut out small agar plugs (e.g., 4 mm in diameter) containing fungal mycelia from the edge of the colony.
-
-
Seed Culture:
-
Inoculate a few agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized production medium like modified S7 medium.
-
Incubate the flask on a rotary shaker at 120-150 rpm and 21-25°C for 4-7 days.
-
-
Production Culture:
-
Transfer a portion of the seed culture (e.g., 4-5 mL) into a larger Erlenmeyer flask (e.g., 1 L) containing the production medium.
-
Incubate the production culture under the same conditions as the seed culture for a period of 18-21 days.
-
Optional Elicitation: To enhance production, an elicitor such as salicylic acid (e.g., 300 µM) can be added to the culture after a few days of growth (e.g., day 6)[2].
-
Extraction and Purification of this compound
The following protocol for the extraction and initial purification of 10-DAB from fungal cultures is a composite of methods described in the literature[8][10].
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or filter paper.
-
Extraction:
-
The culture filtrate (broth) and the mycelial biomass can be extracted separately or together.
-
Liquid-Liquid Extraction of Filtrate: Extract the culture filtrate twice with an equal volume of a non-polar solvent such as dichloromethane or ethyl acetate. Combine the organic phases.
-
Extraction of Mycelia: The fungal biomass can be ground in a mortar and pestle and then extracted with a solvent mixture like chloroform:methanol (1:1, v/v).
-
-
Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.
-
Preliminary Purification (Optional):
-
Dissolve the dried residue in a small volume of methanol.
-
The crude extract can be further purified using techniques such as Thin Layer Chromatography (TLC) or column chromatography. For TLC, a solvent system of chloroform:methanol (e.g., 7:1, v/v) can be used for separation[8].
-
Regulatory Mechanisms and Enhancement Strategies
The regulation of taxoid biosynthesis in endophytic fungi is a complex process that is not yet fully understood. However, research suggests the involvement of hormone signaling pathways[11][12]. A key strategy to enhance the production of 10-DAB and other taxoids is the use of elicitors. Elicitors are compounds that trigger a defense response in the fungus, which can lead to an increase in the production of secondary metabolites.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and production of this compound from endophytic fungi.
Conclusion
Endophytic fungi represent a viable and sustainable platform for the production of this compound. While yields are currently lower than those from plant sources, the potential for optimization through strain selection, genetic engineering, and fermentation technology is immense. The detailed methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of these remarkable microorganisms in the ongoing effort to secure a stable supply of this critical anti-cancer drug precursor.
References
- 1. Production, purification and characterization of taxol and 10DAB III from a new endophytic fungus Gliocladium sp. isolated from the Indian yew tree, Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylic acid as an effective elicitor for improved taxol production in endophytic fungus Pestalotiopsis microspora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macau.uni-kiel.de [macau.uni-kiel.de]
- 6. researchgate.net [researchgate.net]
- 7. Endophytic Aspergillus fumigatiaffinis: Novel paclitaxel production and optimization insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyper-production of taxol from Aspergillus fumigatus, an endophytic fungus isolated from Taxus sp. of the Northern Himalayan region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal endophytes of Taxus species and regulatory effect of two strains on taxol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectral Data Analysis of 10-Deacetyltaxol: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectral data analysis of 10-Deacetyltaxol, a key taxane derivative with significant applications in cancer research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Introduction
This compound is a natural taxoid and a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent. Accurate structural elucidation and purity assessment of this compound are paramount for its use in pharmaceutical applications. This guide details the methodologies for acquiring and interpreting the NMR and MS spectra of this compound, presenting the data in a structured format for clarity and comparative analysis.
Spectroscopic Data
The structural integrity and purity of this compound are primarily determined through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.68 | d | 7.1 |
| H-3 | 3.82 | d | 7.1 |
| H-5 | 4.98 | dd | 9.6, 2.1 |
| H-6α | 2.55 | m | |
| H-6β | 1.88 | m | |
| H-7 | 4.42 | m | |
| H-10 | 5.23 | s | |
| H-13 | 6.25 | t | 8.9 |
| H-14α | 2.25 | m | |
| H-14β | 2.21 | m | |
| H-16 (CH₃) | 1.25 | s | |
| H-17 (CH₃) | 1.15 | s | |
| H-18 (CH₃) | 1.85 | s | |
| H-19 (CH₃) | 1.68 | s | |
| H-2' | 4.80 | d | 2.5 |
| H-3' | 5.79 | dd | 9.2, 2.5 |
| NH | 7.05 | d | 9.2 |
| 2-OH | 3.55 | d | 5.0 |
| 7-OH | 2.45 | d | 4.0 |
| 2'-OH | 3.52 | d | 5.0 |
| Aromatic-H | 7.35-8.15 | m | |
| 4-OAc (CH₃) | 2.24 | s |
Note: The chemical shifts and coupling constants are compiled from various sources and may show slight variations depending on the experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of this compound.
Table 2: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.1 |
| 3 | 45.7 |
| 4 | 81.2 |
| 5 | 84.5 |
| 6 | 35.6 |
| 7 | 71.0 |
| 8 | 58.6 |
| 9 | 203.9 |
| 10 | 75.8 |
| 11 | 133.8 |
| 12 | 142.1 |
| 13 | 72.5 |
| 14 | 35.7 |
| 15 | 43.2 |
| 16 | 26.8 |
| 17 | 21.9 |
| 18 | 14.8 |
| 19 | 20.9 |
| 20 | 76.5 |
| 1' | 172.8 |
| 2' | 73.2 |
| 3' | 55.1 |
| 4-OAc (C=O) | 171.2 |
| 4-OAc (CH₃) | 21.1 |
| Benzoyl (C=O) | 167.1 |
| Benzoyl (C-ipso) | 133.7 |
| Benzoyl (C-ortho) | 130.2 |
| Benzoyl (C-meta) | 128.7 |
| Benzoyl (C-para) | 129.2 |
| N-Benzoyl (C=O) | 167.8 |
| N-Benzoyl (C-ipso) | 138.2 |
| N-Benzoyl (C-ortho) | 128.8 |
| N-Benzoyl (C-meta) | 128.5 |
| N-Benzoyl (C-para) | 131.9 |
| Phenyl (C-ipso) | 134.1 |
| Phenyl (C-ortho) | 127.2 |
| Phenyl (C-meta) | 128.9 |
| Phenyl (C-para) | 126.7 |
Note: The chemical shifts are compiled from various sources and may show slight variations depending on the experimental conditions.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its fragmentation pattern, aiding in structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z |
| [M+H]⁺ | C₄₅H₅₀NO₁₃⁺ | 812.3277 | 812.3275 |
| [M+Na]⁺ | C₄₅H₄₉NNaO₁₃⁺ | 834.3097 | 834.3093 |
Table 4: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 812.3 | 509.2 | C₁₆H₁₅NO₄ | Baccatin III core |
| 812.3 | 286.1 | C₂₉H₃₂O₉ | Phenylisoserine side chain |
| 509.2 | 449.2 | C₂H₄O₂ | Loss of acetic acid from Baccatin III core |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-5 s
-
Number of Scans: 16-64
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096
-
Temperature: 298 K
-
High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the preferred method for obtaining accurate mass data and for analyzing complex mixtures containing this compound.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 150-1000.
-
Resolution: > 60,000 FWHM.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.
Visualization of Analytical Workflows and Structural Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectral analysis of this compound.
Conclusion
The comprehensive spectral analysis of this compound using NMR and high-resolution mass spectrometry provides a robust framework for its structural confirmation and purity assessment. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of taxane-based pharmaceuticals. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and advancing drug development programs.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 10-Deacetyltaxol from Taxus Needles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of 10-deacetyltaxol, a key taxane derivative, from the needles of various Taxus species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation of this valuable compound.
Introduction
This compound is a naturally occurring taxoid found in the needles of the yew tree (Taxus species). It is a close structural analog of paclitaxel (Taxol), a potent anticancer drug. The extraction of taxanes from the renewable resource of Taxus needles is a critical area of research, offering a more sustainable alternative to the use of the tree's bark. These protocols detail common and effective methods for the extraction, separation, and purification of this compound for research and drug development purposes.
Experimental Protocols
Protocol 1: Methanol Extraction and Liquid-Liquid Partitioning
This protocol describes a common method for the initial extraction of a crude taxoid mixture from Taxus needles, followed by a partitioning step to remove non-polar impurities.
Materials:
-
Fresh or dried Taxus needles
-
Methanol
-
Dichloromethane
-
Hexane
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Grinding: Grind fresh or dried Taxus needles into a fine powder to increase the surface area for extraction.
-
Maceration: Soak the ground needle powder in methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The maceration should be carried out for an extended period, typically 24-48 hours, with occasional agitation.
-
Filtration: Filter the methanol extract to separate the plant debris from the liquid extract.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water.
-
Perform a liquid-liquid extraction with dichloromethane. The taxoids will partition into the dichloromethane phase.
-
Separate the dichloromethane layer and wash it with water to remove water-soluble impurities.
-
-
Precipitation: Add hexane to the dichloromethane extract to precipitate the crude taxoid mixture.[1]
-
Drying: Collect the precipitate by filtration and dry it under a vacuum.
Protocol 2: Ethanol-Water Extraction and Column Chromatography
This protocol utilizes a more environmentally friendly solvent system for extraction and employs column chromatography for the initial purification of the crude extract.
Materials:
-
Fresh or dried Taxus needles
-
Ethanol-water mixture (50-80% ethanol by volume)[2]
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: Extract the ground Taxus needles with an ethanol-water mixture (e.g., 70% ethanol) using maceration or a Soxhlet apparatus.
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to remove the ethanol.
-
Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the target compound and concentrate them under reduced pressure.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative or semi-preparative HPLC is the method of choice.
Materials:
-
Crude or partially purified taxoid extract
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
Mobile phase (e.g., methanol-water or acetonitrile-water mixture)
-
UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified extract in the mobile phase and filter it through a 0.45 µm filter.
-
HPLC Separation:
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization.
Quantitative Data
The yield of this compound and related taxanes can vary significantly depending on the Taxus species, the age of the needles, the geographical location, and the extraction and purification methods employed. The following tables summarize some reported yields.
| Taxus Species | Plant Part | Compound | Yield | Reference |
| Taxus baccata | Needles | 10-Deacetylbaccatin III | Up to 297 mg/kg of fresh needles | [3] |
| Taxus baccata | Needles | 10-Deacetyl baccatin III | 1.75 µg/mg of crude taxoid | [1] |
| Taxus baccata | Needles | 10-Deacetylbaccatin III | 0.02-0.1% of fresh needles | [4] |
| Taxus brevifolia | Needles | 10-Deacetylbaccatin III | 4 µg/g dry weight | [5] |
| Taxus chinensis var. mairei | Branches and Leaves | 10-Deacetylbaccatin III | Varies with harvest time (highest in May and June) | [6] |
Visualizations
References
- 1. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 5. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 6. asianpubs.org [asianpubs.org]
Application Note and Protocol: HPLC Method for the Quantification of 10-Deacetyltaxol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Deacetyltaxol is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer drug. It is naturally present in various species of the Taxus genus. Accurate quantification of this compound in plant extracts is essential for optimizing extraction procedures, selecting high-yielding plant varieties, and ensuring quality control in the manufacturing of Paclitaxel. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts. The method is sensitive, reproducible, and suitable for routine analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample clean-up is critical to remove interfering compounds from the plant matrix.
Materials and Reagents:
-
Dried plant material (e.g., Taxus needles or bark)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Weigh 1 gram of finely ground, dried plant material.
-
Add 10 mL of a methanol/dichloromethane (1:1 v/v) solution.
-
Vortex for 5 minutes and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 10 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dissolve the dried extract in 2 mL of 30% methanol in water.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 30% methanol in water to remove polar impurities.
-
Elute the taxanes, including this compound, with 10 mL of 75% methanol in water.[1]
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[2][3]
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended for good separation.[2]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 40°C.[2]
Gradient Elution Program:
| Time (min) | % Acetonitrile (A) | % Water (B) |
| 0 | 25 | 75 |
| 8 | 44 | 56 |
| 16 | 44 | 56 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 25 | 75 |
| 30 | 25 | 75 |
This gradient is a starting point and may require optimization based on the specific column and system used.
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Calibration Curve: Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Linearity: Inject each standard solution in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be >0.999.
Data Presentation
The following table summarizes the quantitative data for the HPLC method validation for this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Retention Time | ~12-15 min (variable with conditions) |
Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively, and should be experimentally determined for each specific instrument and method.[2]
Visualizations
References
Audience: Researchers, scientists, and drug development professionals.
Introduction 10-Deacetyltaxol is a crucial natural analogue and a primary metabolite or degradation product of Paclitaxel (Taxol), a widely used chemotherapeutic agent.[1][2] The accurate quantification of this compound and other related taxoids, such as Cephalomannine and Baccatin III, is essential in various fields. This includes phytochemical analysis of Taxus species extracts, pharmacokinetic and metabolic studies in biological matrices, and quality control during drug manufacturing.[3][4][5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for analyzing these compounds in complex matrices like plasma, tissues, and plant extracts.[6] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound and its related taxoids.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analytes of interest while removing interfering components like proteins and phospholipids.
a) From Biological Fluids (Plasma/Serum) - Liquid-Liquid Extraction (LLE) This protocol is adapted for the extraction of taxoids from plasma or serum.[5][7]
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., Docetaxel, 1 µg/mL).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or acetic ether).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) From Biological Fluids (Plasma/Serum) - Solid-Phase Extraction (SPE) SPE is an effective alternative for sample cleanup and concentration.[8]
-
Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% acetonitrile in water to remove polar interferences.[8]
-
Elution: Elute the analytes with 1 mL of acetonitrile containing 1% ammonia.[8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
c) From Plant Material (Needles, Bark) This protocol is suitable for extracting taxoids from plant tissues.[4]
-
Grind the dried plant material to a fine powder.
-
To 1 gram of powdered sample, add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the methanol supernatant. Repeat the extraction twice more.
-
Pool the methanol extracts and evaporate to dryness using a rotary evaporator.
-
Partition the resulting crude extract between dichloromethane and water.[4]
-
Collect the dichloromethane layer, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final extract in a known volume of mobile phase for analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation of taxoids is typically achieved using reverse-phase chromatography.
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.2 µm)[9] |
| Mobile Phase A | Water + 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 60% B, 1-4 min: 60-95% B, 4-5 min: 95% B, 5-6 min: 60% B |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[10]
-
Spray Voltage: 4000 V[8]
-
Vaporizer Temperature: 450 °C[8]
-
Collision Gas: Argon
Table 2: MRM Transitions for Key Taxoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Paclitaxel | 854.4 [M+H]⁺ | 286.1 | Corresponds to the C-13 side chain.[1] |
| 876.4 [M+Na]⁺ | 569.3 | Corresponds to the taxane ring core.[1] | |
| This compound | 812.4 [M+H]⁺ | 286.1 | Side chain fragment is identical to Paclitaxel. |
| 834.4 [M+Na]⁺ | 527.3 | Taxane core fragment shows a 42 Da loss (deacetylation).[1] | |
| Cephalomannine | 832.4 [M+H]⁺ | 549.3 | Specific fragment for Cephalomannine core. |
| 854.4 [M+Na]⁺ | 264.1 | Fragment of the tigloyl side chain. | |
| Baccatin III | 587.3 [M+H]⁺ | 527.3 | Loss of acetic acid. |
| 609.3 [M+Na]⁺ | 407.2 | Further fragmentation of the taxane core. | |
| Docetaxel (IS) | 808.4 [M+H]⁺ | 527.3 | Shared core fragment with this compound. |
| 830.4 [M+Na]⁺ | 286.1 | Fragment of the side chain. |
Note: The sodium adducts ([M+Na]⁺) are often observed and can be used for quantification. The optimal precursor and product ions should be confirmed by direct infusion of standards.
Method Performance and Data
A well-developed method should demonstrate good linearity, sensitivity, and reproducibility.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 2.0 - 1000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.03 - 2.0 ng/mL | [5][7] |
| Intra-day Precision (CV%) | < 15% | [5] |
| Accuracy (Relative Error %) | Within ±15% |[5] |
Workflow and Process Diagrams
Visual representations of the experimental workflow and molecular relationships aid in understanding the analytical process.
Caption: General workflow for LC-MS/MS analysis of taxoids.
Caption: Structural relationship between key taxoids.
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the simultaneous identification and quantification of this compound and related taxoids. The detailed protocols for sample preparation from various matrices, coupled with optimized chromatographic and mass spectrometric conditions, ensure reliable and accurate results. This application note serves as a comprehensive guide for researchers in pharmacology, natural product chemistry, and drug development, enabling precise analysis critical for their work.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of a hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 10-Deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a highly effective anti-cancer agent, is naturally found in the bark of the Pacific yew tree (Taxus brevifolia). However, its low abundance in this natural source has necessitated the development of more sustainable and efficient production methods. Semi-synthesis, utilizing precursors extracted from more renewable parts of the yew tree, such as the needles, has become the primary method for commercial paclitaxel production. While 10-deacetylbaccatin III (10-DAB) is the most common starting material for paclitaxel semi-synthesis, this protocol details the conversion of a more advanced intermediate, 10-Deacetyltaxol (10-DAT), to paclitaxel. This process primarily involves the selective acetylation of the hydroxyl group at the C10 position of the taxane core.
Principle of the Reaction
The semi-synthesis of paclitaxel from this compound is a targeted acetylation reaction. To achieve selectivity for the C10 hydroxyl group, the more reactive hydroxyl groups at the C2' and C7 positions are first protected. Following the protection, the C10 hydroxyl group is acetylated using an acetylating agent. The final step involves the removal of the protecting groups to yield paclitaxel. A one-pot synthesis approach has been developed to streamline this process, enhancing efficiency and overall yield.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the one-pot semi-synthesis of paclitaxel from this compound, as described in the cited literature.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Final Product | Paclitaxel | [1] |
| Overall Yield | 80-95% | [1] |
| Purity (by HPLC) | >97.5% | [1] |
| Key Reagents | Triethylsilyl chloride (TESCl), Acetic anhydride (Ac₂O) | [1] |
| Reaction Type | One-pot synthesis | [1] |
Experimental Protocol
This protocol is based on a one-pot synthesis method for the conversion of this compound to paclitaxel.
Materials:
-
This compound
-
Triethylsilyl chloride (TESCl)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Protection of 2'- and 7-Hydroxyl Groups
-
Dissolve this compound in a suitable volume of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add triethylsilyl chloride (TESCl) to the reaction mixture.
-
Allow the reaction to stir at room temperature for approximately 20 hours, monitoring the progress by Thin Layer Chromatography (TLC) to confirm the formation of 2',7-bis(triethylsilyl)-10-deacetylpaclitaxel.[1]
Step 2: Acetylation of the 10-Hydroxyl Group
-
Once the protection step is complete, add acetic anhydride (Ac₂O) to the reaction mixture. The molar ratio of acetic anhydride to the starting 10-deacetylpaclitaxel should be in the range of 1.5 to 2.5.[1]
-
Stir the reaction mixture for approximately 2 hours, monitoring the completion of the acetylation by High-Performance Liquid Chromatography (HPLC).[1]
Step 3: Deprotection of the Silyl Groups and Work-up
-
Upon completion of the acetylation, cool the reaction mixture to 0°C.[1]
-
Slowly add a dilute aqueous solution of hydrochloric acid to the reaction mixture to remove the triethylsilyl protecting groups. The deprotection is typically carried out at a temperature between 0°C and 10°C.[1]
-
Stir the mixture until the deprotection is complete (monitor by TLC or HPLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude paclitaxel.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient system to yield pure paclitaxel.[1]
-
The final product can be further purified by crystallization.
Experimental Workflow Diagram
Caption: One-pot semi-synthesis workflow of paclitaxel from this compound.
Conclusion
The semi-synthesis of paclitaxel from this compound offers a streamlined and high-yielding alternative to traditional methods that start from earlier precursors. The one-pot nature of this protocol minimizes the need for isolation of intermediates, making the process more economical and efficient for large-scale production.[1] This method is particularly advantageous for industrial applications, contributing to a more sustainable supply of this critical anti-cancer drug.
References
Application Notes and Protocols for 10-Deacetyltaxol in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10-Deacetyltaxol, a derivative of the potent anticancer agent paclitaxel, in in vitro microtubule polymerization assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction
This compound is a taxane derivative that, like its parent compound paclitaxel, is believed to exert its biological effects by targeting microtubules. Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are valuable tools in cancer research and drug development.
The primary mechanism of action for taxanes involves binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer and shifts the equilibrium from soluble tubulin dimers toward polymerized microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. While paclitaxel is a well-characterized microtubule-stabilizing agent, the specific activity of this compound is less documented. Structure-activity relationship studies of taxane analogs suggest that modifications at the C-10 position can influence biological activity, with some evidence indicating that 10-deacetyl analogs may be slightly less potent than their acetylated counterparts.
Quantitative Data Summary
Due to limited publicly available data specifically for this compound, this section provides a comparative summary of the known activity of paclitaxel. Researchers should use this data as a reference and perform dose-response experiments to determine the precise effective concentration (EC50) for this compound in their specific assay system.
Table 1: In Vitro Activity of Paclitaxel in Microtubule Polymerization Assays
| Compound | Assay Type | EC50 Value | Cell Line/System | Reference |
| Paclitaxel | Tubulin Assembly | 1.1 µM | Purified yeast tubulin | [1] |
| Paclitaxel | Tubulin Assembly | 23 µM | Purified tubulin (room temp, no GTP) | [2] |
| Paclitaxel | Biochemical Assay | 10 nM | Porcine brain tubulin | |
| Docetaxel | Tubulin Assembly | 0.36 µM | Purified yeast tubulin | [1] |
| Docetaxel | Tubulin Assembly | 11 µM | Purified tubulin (room temp, no GTP) | [2] |
Note: The EC50 values for paclitaxel can vary significantly depending on the experimental conditions, such as the source of tubulin, buffer composition, temperature, and the presence of GTP. It is anticipated that the EC50 for this compound will be higher than that of paclitaxel, reflecting its potentially lower potency.
Experimental Protocols
The following are detailed protocols for in vitro microtubule polymerization assays that can be adapted for use with this compound.
Turbidity-Based Microtubule Polymerization Assay
This is a common method to monitor microtubule assembly by measuring the increase in light scattering as tubulin polymerizes.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm
-
96-well, half-area, clear bottom plates
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Paclitaxel in DMSO (e.g., 1 mM).
-
Thaw purified tubulin on ice. Once thawed, keep on ice and use within one hour.
-
Prepare the reaction mixture on ice: G-PEM buffer with or without glycerol (e.g., 5-10%). The final tubulin concentration should be between 1-5 mg/mL (approximately 10-50 µM).
-
-
Assay Setup:
-
Pre-warm the spectrophotometer/plate reader to 37°C.
-
In a 96-well plate on ice, add the desired volume of the tubulin solution to each well.
-
Add this compound, Paclitaxel, or DMSO to the respective wells to achieve the final desired concentrations. It is recommended to test a range of this compound concentrations (e.g., 10 nM to 100 µM) in a pilot experiment to determine the optimal range. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.
-
The final reaction volume is typically 50-100 µL.
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed plate reader.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
Determine the EC50 value by plotting the polymerization rate or maximum polymer mass against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescence-Based Microtubule Polymerization Assay
This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence signal upon polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP
-
Fluorescent reporter (e.g., DAPI)
-
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Fluorescence plate reader with temperature control
-
384-well black wall microplates
Protocol:
-
Preparation of Reagents:
-
Reconstitute the kit components according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter on ice.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a 384-well plate on ice, add the reaction mixture to each well.
-
Add serial dilutions of this compound, Paclitaxel, or DMSO to the wells.
-
-
Measurement:
-
Transfer the plate to the pre-warmed plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based assays) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each concentration.
-
Determine the EC50 value by plotting the AUC or maximum fluorescence against the log of the this compound concentration.
-
Visualizations
Signaling Pathway: Taxane Mechanism of Action
Caption: Mechanism of action of this compound on microtubule dynamics.
Experimental Workflow: Turbidity-Based Assay
Caption: Workflow for the turbidity-based microtubule polymerization assay.
Logical Relationship: Data Interpretation
Caption: Logical flow for interpreting microtubule polymerization assay data.
References
- 1. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 10-Deacetyltaxol as a Standard for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Deacetyltaxol, a natural taxane diterpenoid found in plants of the Taxus genus, serves as a crucial reference standard in the chromatographic analysis of paclitaxel (Taxol) and its related compounds.[1][2][3] As a major impurity and a key intermediate in the semi-synthesis of paclitaxel, its accurate quantification is essential for quality control in pharmaceutical formulations and for pharmacokinetic studies.[4][5][6] These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a chromatographic standard.
| Property | Value | Reference |
| CAS Number | 78432-77-6 | [2][7] |
| Molecular Formula | C₄₅H₄₉NO₁₃ | [2][7] |
| Molecular Weight | 811.87 g/mol | [2][3][7] |
| Appearance | White to Off-White Solid | [2][8] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and Ethanol.[2][7][9] Partially soluble in PBS (pH 7.2).[7] | |
| Storage | Store at -20°C.[2] |
Chromatographic Analysis Protocols
I. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol outlines a standard HPLC method for the quantification of this compound, often in the presence of paclitaxel and other related substances.
A. Experimental Workflow
HPLC analysis workflow for this compound.
B. Materials and Reagents
-
This compound reference standard (≥98% purity)[2]
-
Paclitaxel and other relevant taxane standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or glacial acetic acid (optional, for mobile phase modification)[4][10]
-
Anhydrous sodium sulphate[4]
-
Ethyl ether[4]
C. Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent | [4] |
| Mobile Phase | Gradient of Acetonitrile and Water | [4] |
| Flow Rate | 1.2 mL/min | [4] |
| Column Temperature | 40°C | [4] |
| Detection | UV at 227 nm | [4][7] |
| Injection Volume | 20 µL | [11] |
D. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentrations.
-
Sample Preparation (from emulsion):
-
To 2 mL of the emulsion sample in a centrifuge tube, add 400 mg of anhydrous sodium sulphate.[4]
-
Shake and sonicate for 3 and 5 minutes, respectively.[4]
-
Add 2 mL of methanol, vortex for 5 minutes to extract the analytes, and centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant. The addition of ethyl ether can be used to further extract the drug from the methanol layer.[4]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., methanol:glacial acetic acid 200:1 v/v).[4]
-
E. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4] For instance, one validated method reported an LOD of 0.08 µg/mL and an LOQ of 0.24 µg/mL for 10-deacetylpaclitaxel.[4]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
This protocol provides a general framework for the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids.[12]
A. Experimental Workflow
LC-MS/MS analysis workflow for this compound.
B. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Formic acid (for mobile phase)
-
Acetonitrile and Water (LC-MS grade)
C. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Reference |
| Column | Kinetex C18 (100 x 3 mm, 2.6 µm) or similar | [12] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | [10] |
| Flow Rate | 0.4 mL/min | [10] |
| Ionization | Electrospray Ionization (ESI), positive mode | [10] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [10] |
D. Standard and Sample Preparation
-
Standard and IS Solutions: Prepare stock and working solutions of this compound and the internal standard in a suitable solvent like methanol.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the biological sample (e.g., plasma, urine), add the internal standard.
-
Perform liquid-liquid extraction under alkaline conditions.[12]
-
Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.
-
E. Data Analysis and Quantification
-
Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
-
This method allows for the simultaneous identification and quantification of several taxoids.[12] The lower limit of quantitation (LLOQ) for taxoids can be as low as 0.5 µg/L.[13]
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated chromatographic methods for this compound and related compounds.
| Parameter | Value | Method | Matrix | Reference |
| LOD | 0.08 µg/mL | HPLC-UV | Emulsion | [4] |
| LOQ | 0.24 µg/mL | HPLC-UV | Emulsion | [4] |
| LLOQ | 0.5 µg/L | LC-MS/MS | Plasma | [13] |
| Recovery | 95.24% - 100.00% | HPLC-UV | Emulsion | [4] |
| Linearity (R) | >0.995 | LC-MS/MS | Plasma | [13] |
This compound is an indispensable standard for the reliable chromatographic analysis of paclitaxel and its impurities. The detailed HPLC and LC-MS/MS protocols provided herein offer robust and sensitive methods for its quantification in various matrices. Proper implementation of these methods, including careful standard and sample preparation, is critical for obtaining accurate and reproducible results in research and quality control settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4857653A - Process for the preparation of taxol and this compound - Google Patents [patents.google.com]
- 6. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. DEACETYLTAXOL B, 10-(RG) CAS#: 76429-85-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 10-Deacetyltaxol Production in Taxus Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Deacetyltaxol, also known as 10-deacetylbaccatin III (10-DAB), is a crucial intermediate in the biosynthesis of the potent anti-cancer drug Paclitaxel (Taxol®) and a valuable precursor for its semi-synthesis.[1][2][3] Taxus cell culture has emerged as a promising and sustainable alternative to the extraction from yew trees, offering a controlled environment for the production of taxanes. This document provides detailed protocols and application notes for establishing and optimizing Taxus cell cultures for the enhanced production of this compound. The methodologies cover callus induction, establishment of suspension cultures, and strategies to boost product yield, including elicitation and precursor feeding.
Data Presentation
Table 1: Effect of Different Basal Media on 10-Deacetylbaccatin III Production in Taxus baccata Suspension Cultures
| Basal Medium | 10-Deacetylbaccatin III Yield (mg/L) | Baccatin III Yield (mg/L) | Taxol Yield (mg/L) |
| DKW | 4.2 | 10.03 | - |
| WPM | - | - | 16.58 |
| Gamborg (B5) | - | - | - |
| Murashige and Skoog (MS) | - | - | - |
| Schenk and Hildebrandt (SH) | - | - | - |
Data extracted from a study on Taxus baccata cell suspension cultures after a 21-day culture period.[4] DKW medium showed the highest yield for 10-deacetylbaccatin III.[4]
Table 2: Impact of Elicitors on 10-Deacetylbaccatin III Production in Taxus globosa Suspension Cultures
| Elicitor | Concentration | Time Point | Fold Increase in 10-Deacetylbaccatin III |
| Methyl Jasmonate (MeJA) | 60 µM | 8 days | 2.85 |
| Buthionine Sulphoximine (BSO) + Hydrogen Peroxide (H₂O₂) | 0.8 µM BSO + 0.2 µM H₂O₂ | 6 days | 80.7 |
| Buthionine Sulphoximine (BSO) + Hydrogen Peroxide (H₂O₂) | 0.8 µM BSO + 0.2 µM H₂O₂ | 10 days | 21.66 |
| Ethanol | 100 µL | 10 days | 13.19 |
Data from a study on Taxus globosa, demonstrating the significant enhancement of 10-deacetylbaccatin III production upon elicitation.[5]
Experimental Protocols
Protocol 1: Callus Induction from Taxus Explants
This protocol describes the initiation of callus cultures from sterile Taxus explants.
Materials:
-
Young, healthy Taxus needles or stems
-
70% (v/v) ethanol
-
0.1% (w/v) mercuric chloride (HgCl₂) solution (handle with extreme care) or 2% sodium hypochlorite solution
-
Sterile distilled water
-
Tween 20
-
Myo-inositol (100 mg/L)[6]
-
Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) (1-2 mg/L) and Kinetin (0.1-0.5 mg/L)[8] or Naphthaleneacetic acid (NAA) and Picloram[5]
-
Petri dishes
-
Sterile filter paper
-
Sterile forceps and scalpels
Procedure:
-
Explant Collection and Surface Sterilization:
-
Collect young needles or stem segments from a healthy Taxus plant.
-
Wash the explants under running tap water for 30 minutes.
-
In a laminar flow hood, immerse the explants in a solution of sterile water with a few drops of Tween 20 for 10-15 minutes with gentle agitation.[6]
-
Rinse the explants with sterile distilled water.
-
Immerse the explants in 70% ethanol for 30-60 seconds.
-
Sterilize the explants in 0.1% HgCl₂ for 5 minutes or 2% sodium hypochlorite for 15 minutes.[6]
-
Rinse the explants thoroughly 3-5 times with sterile distilled water to remove any traces of the sterilizing agent.
-
Blot the explants dry on sterile filter paper.
-
-
Culture Initiation:
-
Prepare Gamborg’s B5 medium supplemented with sucrose, myo-inositol, and the desired plant growth regulators (e.g., 2 mg/L 2,4-D and 0.5 mg/L Kinetin).[8]
-
Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.[7]
-
Pour the sterilized medium into sterile Petri dishes and allow it to solidify.
-
Cut the sterilized explants into small segments (1-2 cm) and place them horizontally on the surface of the medium.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Subculture:
-
Incubate the cultures in the dark at 25 ± 2°C.[7]
-
Observe the cultures periodically for callus formation, which typically initiates within 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks. Select friable and healthy-looking callus for subculturing to establish a stable callus line.
-
Protocol 2: Establishment of Taxus Cell Suspension Cultures
This protocol details the procedure for initiating and maintaining cell suspension cultures from established friable callus.
Materials:
-
Friable Taxus callus (from Protocol 1)
-
Liquid Gamborg’s B5 medium (same composition as callus induction medium but without the solidifying agent)
-
Erlenmeyer flasks (250 mL) with foam stoppers or sterile caps
-
Orbital shaker
Procedure:
-
Initiation of Suspension Culture:
-
Maintenance and Subculture:
-
Subculture the suspension cultures every 14-21 days by transferring an aliquot of the cell suspension (e.g., 10 mL) into fresh liquid medium. The inoculum size can be optimized, with studies showing 50 g fresh weight per liter to be effective.[8]
-
Maintain a consistent subculture schedule to ensure the health and growth of the cell line.
-
Protocol 3: Elicitation of this compound Production with Methyl Jasmonate (MeJA)
This protocol outlines the use of MeJA to stimulate the production of this compound in established Taxus suspension cultures.
Materials:
-
Established Taxus cell suspension culture
-
Methyl Jasmonate (MeJA) stock solution (dissolved in ethanol)
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of Elicitor Solution:
-
Prepare a stock solution of MeJA in ethanol. For example, dissolve 42.1 µL of 95% MeJA in 457.9 µL of ethanol and 500 µL of sterile water to create a working solution.
-
Filter-sterilize the MeJA solution using a 0.22 µm syringe filter.
-
-
Elicitation:
-
Grow the Taxus suspension culture for a specific period (e.g., 7-10 days) after subculture to reach the exponential growth phase.
-
Aseptically add the sterile MeJA solution to the cell culture flasks to a final concentration of 60-100 µM.[5][10]
-
As a control, add an equivalent volume of the ethanol-water solvent to another set of flasks.
-
Incubate the elicited cultures for a specific duration (e.g., 6-10 days) before harvesting.[5]
-
Protocol 4: Extraction and Quantification of this compound
This protocol provides a general method for the extraction of taxanes from Taxus cell biomass and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Taxus cell biomass (harvested from suspension culture by filtration)
-
Methanol
-
Sonicator or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
This compound standard
Procedure:
-
Extraction:
-
Freeze-dry the harvested cell biomass to determine the dry weight.
-
Grind the dried cells into a fine powder.
-
Add a known volume of methanol to a known weight of the powdered cells (e.g., 10 mL of methanol per 1 gram of dry cells).
-
Vortex or sonicate the mixture for 20-30 minutes to facilitate extraction.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant. Repeat the extraction process on the pellet 1-2 more times and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.
-
-
Quantification by HPLC:
-
Filter the re-dissolved extract through a 0.45 µm syringe filter.
-
Analyze the sample using an HPLC system equipped with a C18 column.
-
Use a mobile phase of acetonitrile and water gradient at a flow rate of 1 mL/min.[6]
-
Detect the taxanes at a wavelength of 227 nm.[6]
-
Prepare a standard curve using a known concentration of this compound standard to quantify the amount in the cell extract.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Jasmonic acid signaling pathway in Taxus cells.
Caption: Salicylic acid signaling pathway in Taxus cells.
References
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Establishment of callus and cell suspension culture of Scrophularia striata Boiss.: an in vitro approach for acteoside production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acetylation of 10-Deacetyltaxol for Baccatin III Synthesis
Introduction
Baccatin III is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent. A key step in its production is the selective acetylation of the C10 hydroxyl group of 10-deacetyltaxol (10-DAT). This document outlines both chemical and enzymatic protocols for this conversion, providing detailed methodologies and quantitative data for researchers in drug development and organic synthesis.
Chemical Synthesis Approach
The chemical acetylation of this compound to baccatin III can be achieved through various methods, often requiring careful control of reaction conditions to ensure selectivity for the C10 hydroxyl group. A common approach involves the use of an acetylating agent in the presence of a catalyst.
Enzymatic Synthesis Approach
An environmentally friendly alternative to chemical synthesis is the enzymatic acetylation of this compound. This biotransformation utilizes the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 position of this compound.[1][2][3] This method offers high selectivity and operates under mild reaction conditions.
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of baccatin III from this compound.
| Method | Key Reagents/Enzyme | Substrate Concentration | Product Concentration/Yield | Reaction Time | Reference |
| Lewis Acid Catalyzed | Acetic anhydride, Scandium trifluoromethanesulfonate | 91.9 µmol (50 mg) | 58% yield (31 mg) | 48 hours | EP Patent[4] |
| Whole-Cell Biotransformation | Recombinant E. coli expressing DBAT | 6 g/L 10-DAT | 4.6 g/L Baccatin III | Not specified | [1] |
| Whole-Cell Biotransformation | Recombinant E. coli expressing DBAT | 0.5 mg/mL 10-DAT | Not specified | 48 hours | [5] |
| In Vitro Enzymatic Assay | Recombinant DBAT, Acetyl-CoA | Not specified | Not specified | 1 hour | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Lewis Acid Catalysis
This protocol is adapted from a patented method for the selective acetylation of this compound.[4]
Materials:
-
10-deacetylbaccatin III
-
Acetic anhydride
-
Scandium trifluoromethanesulfonate
-
Tetrahydrofuran (THF), freshly distilled
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for preparative Thin Layer Chromatography (TLC)
Procedure:
-
Dissolve 50 mg (91.9 µmol) of 10-deacetylbaccatin III and 13 µL of acetic anhydride in 2.0 mL of freshly distilled THF in a clean, dry reaction flask.
-
Prepare a solution of scandium trifluoromethanesulfonate (4.5 mg in 1.0 mL of THF).
-
Add 100 µL of the scandium trifluoromethanesulfonate solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using analytical TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative TLC using a mobile phase of dichloromethane:methanol (10:1 v/v).
-
Isolate the band corresponding to baccatin III and elute the product from the silica gel.
-
Remove the solvent under reduced pressure to obtain pure baccatin III.
Protocol 2: Enzymatic Synthesis via Whole-Cell Biotransformation
This protocol describes the use of a recombinant E. coli strain expressing the DBAT enzyme for the conversion of this compound to baccatin III.[1][5]
Materials:
-
Recombinant E. coli strain expressing the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) gene.
-
Terrific Broth (TB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
10-deacetylbaccatin III (10-DAT).
-
Acetic acid (optional, for pH control and as a precursor for acetyl-CoA).
-
Shaking incubator.
-
Centrifuge.
-
HPLC for product analysis.
Procedure:
-
Inoculate a starter culture of the recombinant E. coli strain in TB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 200 mL of fresh TB medium with the overnight culture (1:100 v/v) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.
-
Induce protein expression by adding IPTG to a final concentration of 1 mmol/L.
-
Simultaneously, add 10-deacetylbaccatin III to the culture to the desired final concentration (e.g., 0.5 mg/mL).
-
Reduce the incubation temperature to 20-30°C and continue shaking for the desired reaction time (e.g., 48 hours).
-
Optionally, feed acetic acid to the culture to maintain a slightly acidic pH and provide a precursor for acetyl-CoA regeneration.
-
Collect culture samples at different time intervals to monitor baccatin III production.
-
Separate the cells from the medium by centrifugation.
-
Extract baccatin III from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by HPLC to determine the concentration of baccatin III.
Visualizations
Caption: Workflow for chemical and enzymatic synthesis of Baccatin III.
Caption: Enzymatic conversion of this compound to Baccatin III.
References
- 1. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solid-Phase Extraction Protocol for the Purification of 10-Deacetyltaxol from Complex Mixtures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10-Deacetyltaxol, also known as 10-deacetylbaccatin III (10-DAB III), is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®).[1] It is naturally found in various species of the yew tree (Taxus) and can be extracted from sources like needles and bark.[2] The efficient purification of this compound from complex plant extracts is a critical step for its use in pharmaceutical manufacturing. Solid-phase extraction (SPE) offers a robust and effective method for this purification, providing advantages over traditional liquid-liquid extraction methods by being less solvent- and time-consuming. This document provides a detailed protocol for the solid-phase extraction of this compound from complex mixtures, based on established methodologies.
Data Presentation
Table 1: Quantitative Recovery of Taxoids using Solid-Phase Extraction
| Compound | SPE Method | Recovery Rate (%) | Reference |
| This compound (10-DAB III) | Silanised silica gel (RP-2) with 75% methanol elution | ~98% | [3] |
| Paclitaxel | Silanised silica gel (RP-2) with 75% methanol elution | ~94% | [3] |
| Paclitaxel | Silanised silica gel (RP-2) with preliminary 30% methanol wash | ~100% | [3] |
Table 2: Comparison of Purification Yields
| Compound | Purification Method | Yield Increase Compared to Conventional Method | Reference |
| This compound (10-DAB III) | Diaion® HP-20 followed by silica-based HILIC-SPE | 3 times more | [4][5] |
| Paclitaxel | Diaion® HP-20 followed by silica-based HILIC-SPE | 8 times more | [4][5] |
Experimental Protocols
This section details two effective solid-phase extraction methods for the purification of this compound from plant extracts.
Method 1: Two-Step Purification using Adsorbent and Hydrophilic Interaction Solid-Phase Extraction (HILIC-SPE)
This method is particularly effective for large-scale production and involves an initial clean-up step with a hydrophobic adsorbent followed by a silica-based SPE.[4][5]
Materials:
-
Crude methanolic extract from Taxus species
-
Diaion® HP-20 adsorbent
-
Silica gel (40-60 micron) for SPE cartridge
-
Methanol
-
Deionized water
-
n-Hexane (for optional pre-extraction)
-
Dichloromethane (for optional pre-extraction)
-
Rotary evaporator
-
SPE cartridges (e.g., 12 mL polypropylene columns)
Protocol:
-
Optional Pre-extraction (Liquid-Liquid Extraction):
-
Mix 10 mL of the methanolic plant extract with 10 mL of water.
-
Extract the aqueous methanol mixture with n-hexane (2 x 10 mL) to remove lipids, waxes, and some pigments. Discard the hexane layer.[5][6]
-
Extract the remaining aqueous layer with dichloromethane (5 x 10 mL). The taxoids will partition into the organic phase.[5][6]
-
Combine the dichloromethane extracts and evaporate to dryness under reduced pressure using a rotary evaporator.[5][6]
-
-
Adsorbent Treatment with Diaion® HP-20:
-
Prepare a cartridge packed with Diaion® HP-20.
-
Dissolve the crude extract (or the residue from pre-extraction) in water.
-
Apply the aqueous extract to the Diaion® HP-20 cartridge. This step removes polar impurities like chlorophylls and pigments.[4][5]
-
Wash the column with methanol to elute the taxanes.[5]
-
Evaporate the methanolic fraction to dryness.
-
-
Silica-Based Hydrophilic Interaction SPE (HILIC-SPE):
-
Pack a 12 mL polypropylene column with 10 g of underivatized silica (40-60 micron particle size).[4]
-
Dissolve the dried eluate from the adsorbent step in a minimal amount of the loading solvent.
-
Load the sample onto the silica SPE column.
-
Wash the column with 500 mL of deionized water.[4]
-
Elute the taxanes, including this compound, using an optimized mixture of water and methanol (e.g., 70:30 v/v).[4][5]
-
Collect the eluate containing the purified this compound.
-
The collected fraction can be further analyzed or purified by semi-preparative reversed-phase HPLC.[4][5]
-
Method 2: Purification using Silanised Silica Gel (RP-2) Solid-Phase Extraction
This method provides high recovery rates for this compound and related taxoids using a reversed-phase mechanism.[3]
Materials:
-
Crude methanolic extract from Taxus species
-
SPE cartridges filled with silanised silica gel (RP-2)
-
Methanol
-
Deionized water
Protocol:
-
Sample Preparation:
-
Prepare a crude methanolic extract from the yew material.
-
-
Solid-Phase Extraction:
-
Condition the RP-2 SPE cartridge with methanol followed by deionized water.
-
Load the crude methanolic extract onto the cartridge.
-
Option A (Direct Elution):
-
Option B (Step-wise Elution for Higher Purity):
-
-
Analysis:
-
The collected fractions can be analyzed by HPLC with UV detection to determine the concentration and purity of this compound.
-
Visualizations
Caption: Workflow for Method 1: Two-Step Purification.
Caption: Workflow for Method 2: RP-2 SPE Purification.
References
- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 10-Deacetyltaxol Production in Taxus Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 10-Deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of paclitaxel, from Taxus cell cultures.
Troubleshooting Guides
This section addresses common issues encountered during Taxus cell culture experiments aimed at 10-DAB production.
Issue 1: Low or No Yield of 10-Deacetyltaxol (10-DAB)
-
Question: My Taxus cell culture is growing, but the yield of 10-DAB is significantly lower than expected or undetectable. What are the potential causes and solutions?
-
Answer: Low 10-DAB yield is a common challenge. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Optimize the Basal Medium: The composition of the culture medium has a significant impact on taxane production. Different basal media can lead to varying yields of specific taxanes. For instance, DKW (Driver and Kuniyuki) and WPM (Woody Plant Medium) have been shown to be effective for taxane production.[1][2][3] A study on Taxus baccata cell suspension cultures demonstrated that DKW basal medium resulted in the maximum yield of 10-deacetylbaccatin III (4.2 mg/L).[1][2][3]
-
Recommendation: If you are not already using them, consider testing DKW or WPM basal media. If you are, further optimization of micronutrients and macronutrients might be necessary.
-
-
Implement Elicitation Strategies: The production of secondary metabolites like 10-DAB is often induced as a defense response in plants. Elicitors are molecules that trigger these defense responses.
-
Methyl Jasmonate (MeJA): MeJA is a widely used and effective elicitor for taxane biosynthesis.[4][5][6][7] Adding MeJA to the culture medium can significantly increase the production of paclitaxel and its precursors.[5][6][7] For example, in Taxus cell suspension cultures, the addition of 100 µM of methyl jasmonate has been shown to significantly increase the amounts of paclitaxel and baccatin III.[6]
-
Salicylic Acid (SA): SA is another plant hormone involved in defense signaling that can enhance taxane production.[8][9] In Taxus baccata cell cultures, treatment with 50 mg/L of SA resulted in a 6.6-fold increase in taxol production compared to the control.[8][9]
-
Recommendation: Introduce an elicitation step in your experimental workflow. See the detailed protocols for Methyl Jasmonate and Salicylic Acid Elicitation below.
-
-
Utilize Precursor Feeding: The biosynthesis of 10-DAB is part of the complex taxane pathway. Supplying precursors can help increase the final product yield.
-
Phenylalanine: This amino acid is a precursor for the phenylpropanoid pathway, which provides the C-13 side chain of paclitaxel. Feeding phenylalanine to the culture medium can enhance taxane production.[10]
-
Recommendation: Experiment with feeding phenylalanine to your cell cultures. Refer to the Phenylalanine Precursor Feeding Protocol for detailed instructions.
-
-
Select High-Yielding Cell Lines: There can be significant variation in the productivity of different Taxus cell lines.
-
Recommendation: If possible, screen and select for high-yielding cell lines. This can be a time-consuming process but can lead to substantial improvements in productivity.
-
-
Issue 2: Poor Cell Growth and Viability
-
Question: My Taxus cell culture is exhibiting slow growth, browning, and low viability. What could be the reasons, and how can I improve the culture health?
-
Answer: Poor cell growth and viability can be attributed to several factors, from the culture medium to environmental conditions.
-
Suboptimal Growth Medium: The nutritional requirements for cell growth can differ from those for secondary metabolite production.
-
Recommendation: A two-stage culture system can be beneficial. First, use a growth medium (e.g., supplemented with 2,4-D) to achieve high cell density. Then, transfer the cells to a production medium that favors taxane biosynthesis.
-
-
Phenolic Compound Accumulation: Taxus cells can release phenolic compounds into the medium, which can be toxic and inhibit growth, causing the medium to brown.
-
Recommendation: Add antioxidants or phenolic-binding compounds like polyvinylpyrrolidone (PVP) to the culture medium to mitigate the toxic effects of phenolics.
-
-
Inappropriate Phytohormone Balance: The type and concentration of plant hormones (auxins and cytokinins) are critical for cell division and growth.
-
Recommendation: Optimize the concentrations and ratio of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, kinetin) in your growth medium. Callus induction from Taxus explants is often successful on a medium supplemented with different concentrations of 2,4-D and benzylaminopurine (BA).[11]
-
-
Elicitor-Induced Growth Inhibition: Elicitors like methyl jasmonate can sometimes have a negative impact on cell growth.[4]
-
Recommendation: Optimize the elicitor concentration and the timing of its addition. It's often best to add the elicitor during the stationary phase of cell growth when biomass accumulation is no longer the primary objective.
-
-
Issue 3: Contamination of Cell Cultures
-
Question: I am observing signs of microbial contamination (e.g., cloudy medium, rapid pH change) in my Taxus cell cultures. What are the best practices to prevent and manage contamination?
-
Answer: Contamination is a serious issue in plant cell culture. Strict aseptic techniques are crucial for success.
-
Sources of Contamination: Contamination can be introduced from various sources, including the operator, the work environment, non-sterile equipment, and the plant material itself.[12]
-
Recommendation:
-
Always work in a laminar flow hood.
-
Thoroughly sterilize all media, glassware, and instruments.
-
Surface-sterilize the explant material properly before initiating the culture.
-
Practice good personal hygiene, including wearing appropriate lab attire.
-
-
-
Types of Contamination: Common contaminants include bacteria, fungi, yeast, and mycoplasma.[13]
-
Recommendation:
-
Regularly inspect your cultures under a microscope to identify any potential contaminants early.
-
If a culture is contaminated, it is generally best to discard it to prevent the spread to other cultures.
-
If the culture is invaluable, you may attempt to treat it with antibiotics or fungicides, but this can affect cell physiology and is not always successful.[14]
-
-
-
Preventative Measures:
-
Quarantine: Keep new cultures isolated from your main stock until you are confident they are free of contamination.[12]
-
Regular Cleaning: Maintain a clean and organized workspace and regularly disinfect incubators and other equipment.[12]
-
Antibiotic/Antimycotic Use: While routine use of antibiotics and antimycotics is discouraged as it can mask low-level contamination and lead to resistant strains, they can be used in the initial stages of culture establishment.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of 10-Deacetylbaccatin III (10-DAB) in paclitaxel synthesis?
-
A1: 10-DAB is a crucial intermediate in the biosynthetic pathway of paclitaxel (Taxol®). It is a direct precursor to baccatin III, which is then further modified to produce paclitaxel. Due to its relative abundance in the needles of some Taxus species, 10-DAB is a valuable starting material for the semi-synthesis of paclitaxel.[15][16][17]
-
-
Q2: At what stage of cell culture should I add elicitors?
-
A2: Elicitors are typically added to the culture medium at the end of the exponential growth phase or the beginning of the stationary phase.[5] At this point, the cell biomass has reached its maximum, and the focus shifts from cell division to secondary metabolite production.
-
-
Q3: Can I use a combination of elicitors to improve the yield of 10-DAB?
-
Q4: How can I extract and quantify 10-DAB from my cell cultures?
-
Q5: What is a two-stage culture system, and why is it beneficial for 10-DAB production?
-
A5: A two-stage culture system involves using two different media formulations sequentially. The first stage utilizes a "growth medium" optimized for rapid cell proliferation and biomass accumulation. The second stage employs a "production medium" that is designed to induce and enhance the biosynthesis of secondary metabolites like 10-DAB, often at the expense of cell growth. This approach allows for the optimization of both biomass and product yield.
-
Quantitative Data on Yield Improvement Strategies
| Strategy | Elicitor/Precursor | Concentration | Taxus Species | Effect on Taxane Yield | Reference |
| Elicitation | Methyl Jasmonate | 100 µM | Taxus media and Taxus baccata | Significant increase in paclitaxel and baccatin III | [6] |
| Salicylic Acid | 50 mg/L | Taxus baccata | ~6.6-fold increase in taxol production | [8][9] | |
| Salicylic Acid + Ultrasound | 50 mg/L SA + 40 KHz US | Taxus baccata | ~8-fold increase in total taxol production compared to control | [8][9] | |
| Buthionine sulphoximine + Hydrogen peroxide | 0.8 µM BSO + 0.2 µM H₂O₂ | Taxus globosa | 1662 µg/g DW of 10-deacetylbaccatin | ||
| Medium Optimization | DKW Basal Medium | - | Taxus baccata | Maximum 10-deacetylbaccatin III yield of 4.2 mg/L | [1][2][3] |
| WPM Basal Medium | - | Taxus baccata | Maximum Taxol yield of 16.58 mg/L | [1][2][3] | |
| Precursor Feeding | Phenylalanine | 7.5 mg/L | Hazelnut cell culture | Highest Taxol content (192.72 ppm) | [10] |
Experimental Protocols
Protocol 1: Methyl Jasmonate (MeJA) Elicitation
-
Prepare MeJA Stock Solution: Dissolve MeJA in ethanol to prepare a concentrated stock solution (e.g., 100 mM). Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Culture Growth: Grow the Taxus cell suspension culture in the growth medium until it reaches the late exponential or early stationary phase (typically 14-21 days).
-
Elicitation: Aseptically add the sterile MeJA stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM).
-
Incubation: Continue to incubate the elicited culture under the same conditions for a specified period (e.g., 7-14 days).
-
Harvesting and Analysis: Harvest the cells by filtration, freeze-dry them, and then proceed with extraction and HPLC analysis to quantify the 10-DAB yield.
Protocol 2: Salicylic Acid (SA) Elicitation
-
Prepare SA Stock Solution: Dissolve salicylic acid in a small amount of ethanol and then dilute with sterile distilled water to prepare a stock solution (e.g., 10 mg/mL). Adjust the pH if necessary and sterilize by filtration.
-
Culture Growth: Cultivate the Taxus cells as described in Protocol 1.
-
Elicitation: Add the sterile SA stock solution to the culture to reach the desired final concentration (e.g., 50 mg/L).
-
Incubation: Continue the incubation of the elicited culture for the desired duration.
-
Harvesting and Analysis: Harvest the cells and analyze the 10-DAB content as described in Protocol 1.
Protocol 3: Phenylalanine Precursor Feeding
-
Prepare Phenylalanine Stock Solution: Dissolve L-phenylalanine in sterile distilled water to create a stock solution (e.g., 10 mg/mL) and filter-sterilize it.
-
Culture Growth: Grow the Taxus cell culture as described in Protocol 1.
-
Precursor Feeding: Add the sterile phenylalanine stock solution to the culture at the beginning of the production phase or concurrently with an elicitor to achieve the desired final concentration (e.g., 7.5 mg/L).[10]
-
Incubation: Continue to incubate the culture for the specified production period.
-
Harvesting and Analysis: Harvest the cells and analyze the 10-DAB yield as described in Protocol 1.
Visualizations
Caption: Simplified Taxane Biosynthetic Pathway Highlighting 10-Deacetylbaccatin III (10-DAB).
Caption: General Experimental Workflow for 10-DAB Production in Taxus Cell Cultures.
Caption: Simplified Signaling Pathways of Methyl Jasmonate and Salicylic Acid Leading to Defense Gene Expression.
References
- 1. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stimulation of taxol production by combined salicylic acid elicitation and sonication in Taxus baccata cell culture | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. academics.uma.ac.ir [academics.uma.ac.ir]
- 11. Cell lines of Taxus species as source of the anticancer drug taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ibiantech.com [ibiantech.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles t… [ouci.dntb.gov.ua]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 10-Deacetyltaxol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of 10-Deacetyltaxol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Peak tailing or fronting can be caused by several factors.[1][2][3]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[1] The use of a high-purity silica column can also minimize these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If necessary, reduce the injection volume.[4]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time variability is a common issue that can compromise the reliability of your results.[4][5]
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed before use. For gradient elution, ensure the pumping system is delivering a consistent composition.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.[4]
-
Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?
A3: A stable baseline is crucial for accurate quantification.
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline noise and drift.[2][9]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent like isopropanol or methanol.[9]
-
-
Air Bubbles in the System: Air bubbles passing through the detector will cause spikes and an unstable baseline.
-
Solution: Adequately degas the mobile phase using sonication or an online degasser. Purge the pump to remove any trapped air bubbles.[4]
-
-
Nonhomogeneous Mobile Phase: For isocratic separations, ensure the mobile phase is well-mixed. For gradient separations, ensure the gradient mixer is functioning correctly.[2]
Q4: I am having difficulty achieving baseline separation between this compound and other related taxanes like Paclitaxel. What parameters can I adjust?
A4: Achieving good resolution is key for accurate identification and quantification.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is a critical parameter.
-
Column Chemistry: The choice of stationary phase can significantly impact selectivity.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.[1]
-
Solution: Try reducing the flow rate from a typical 1.0 mL/min to 0.8 mL/min.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound separation?
A1: A good starting point for separating this compound is a reversed-phase HPLC method using a C18 column. A common mobile phase is a mixture of acetonitrile and water, with detection at or around 227 nm or 230 nm.[6][7][10][12]
Q2: What is the purpose of using a buffer in the mobile phase?
A2: A buffer is used to control the pH of the mobile phase. This is important for ensuring the consistent ionization state of the analyte and any residual silanol groups on the column, which helps to achieve reproducible retention times and good peak shapes.[3][6]
Q3: How should I prepare my sample for injection?
A3: Samples should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[1] It is also crucial to filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or instrument tubing.
Q4: What is a guard column and should I use one?
A4: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained impurities and particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column. It is highly recommended to use a guard column, especially when analyzing complex samples.[1]
Experimental Protocols & Data
Table 1: HPLC Parameters for this compound Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (4.6 x 250 mm, 5 µm)[10][12] | Purospher® STAR RP-18e (3.0 x 125 mm, 3 µm)[6] | Waters Xterra MS C18 (4.6 x 250 mm, 5 µm)[13] | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm)[7] |
| Mobile Phase | Acetonitrile:Water (30:70, v/v)[10] | Acetonitrile:20 mM Potassium Phosphate Buffer (pH 3.0) (42.5:57.5, v/v)[6] | Acetonitrile:2 mM Ammonium Acetate Buffer (pH 6.9) (35:65, v/v) isocratic for 26 min, followed by a linear gradient to 80:20 over 25 min[13] | Acetonitrile:Water (Gradient)[7] |
| Flow Rate | 1.0 mL/min[10][12] | 0.8 mL/min[6] | 2.0 mL/min[13] | 1.2 mL/min[7] |
| Detection Wavelength | 227 nm[10][12] | 227 nm[6] | Not Specified | 227 nm[7] |
| Column Temperature | Ambient | 55°C[6] | Not Specified | 40°C[7] |
| Injection Volume | 20 µL[10][12] | Not Specified | Not Specified | 10 µL[7] |
Detailed Methodologies
Method 1: Isocratic Separation of this compound and Paclitaxel [10][12]
This method is suitable for the routine analysis and separation of this compound from Paclitaxel.
-
Instrumentation: An Agilent 1200 Series HPLC system or equivalent, equipped with a variable-wavelength UV-Vis detector.[10]
-
Column: A C18 analytical column (4.6 x 250 mm, 5 µm particle size).[10][12]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 30:70 (v/v) ratio for this compound. For Paclitaxel analysis, a ratio of 45:55 (v/v) is used.[10] Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for HPLC analysis from sample preparation to data analysis.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. brieflands.com [brieflands.com]
- 11. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Stability of 10-Deacetyltaxol in different solvents and pH conditions
Welcome to the technical support center for 10-Deacetyltaxol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by pH and the solvent used. Like other taxanes, it is susceptible to hydrolysis, particularly at neutral to basic pH. The choice of solvent can also impact its stability and solubility.
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: Studies on related taxanes suggest that the maximum stability in aqueous solutions is achieved at an acidic pH, around pH 4.[1] Under neutral to basic conditions (pH > 6-7), this compound is prone to base-catalyzed hydrolysis of its ester groups.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable organic solvent and store them at low temperatures. Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of taxanes. These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathways for this compound and related taxanes include:
-
Hydrolysis: Cleavage of the ester groups, which is accelerated under basic conditions.[2]
-
Epimerization: Reversible change in the stereochemistry at the C7 position, which is also base-catalyzed.[3]
-
Oxetane Ring Cleavage: Under acidic conditions, there is a possibility of the cleavage of the strained oxetane ring, as observed in related taxanes.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture media. | Low aqueous solubility of this compound. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. - Prepare the final dilution immediately before use. - Gentle warming and vortexing or sonication can help redissolve the compound. |
| Inconsistent or unexpected results in cell-based assays. | Degradation of this compound in the cell culture medium. The pH of the medium (typically ~7.4) can promote hydrolysis. Binding of the compound to plasticware. | - Minimize the incubation time of this compound in the medium before and during the experiment. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Consider the potential for non-specific binding to labware and choose appropriate materials if this is a concern. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of the sample during storage or sample preparation. Contamination of the solvent or HPLC system. | - Analyze a freshly prepared standard to confirm the retention time of the intact this compound. - Review the pH and solvent composition of your sample diluent and mobile phase to ensure they are conducive to stability. - Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of compound during sample preparation for analysis. | Adsorption to filters or vials. Incomplete extraction from a complex matrix. | - Use low-protein-binding filters and vials. - Validate your extraction procedure to ensure high recovery. - Minimize the number of transfer steps. |
Stability Data
The stability of this compound is highly dependent on the specific conditions. Below is a summary of expected stability based on available data for taxanes.
pH Stability in Aqueous Solutions
| pH Range | Primary Degradation Pathway | Relative Stability |
| Acidic (pH 1-5) | Potential for oxetane ring cleavage | Relatively Stable (Optimal around pH 4)[1] |
| Neutral to Basic (pH > 6) | Base-catalyzed hydrolysis of ester groups, Epimerization | Unstable, degradation rate increases with pH[2][3] |
Solvent Stability
Quantitative kinetic data for this compound in various organic solvents is limited in publicly available literature. However, general guidelines for commonly used solvents are provided below. It is always recommended to perform a preliminary stability assessment in your specific solvent system and storage conditions.
| Solvent | General Recommendations for Storage | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Prepare concentrated stock solutions (e.g., ≥81.2 mg/mL) and store at -20°C or -80°C.[4] Aliquot to avoid freeze-thaw cycles. | DMSO is hygroscopic; absorbed water can promote hydrolysis over long-term storage. |
| Ethanol | Can be used for stock solutions. Store at low temperatures. | Generally less stable than in anhydrous DMSO for long-term storage. |
| Methanol | Can be used for stock solutions. Store at low temperatures. | Similar to ethanol, potential for solvolysis over extended periods. |
| Acetonitrile | Commonly used as a component of HPLC mobile phases and for sample dilution for analysis. | Not typically used for long-term stock solution storage. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. The duration may need to be adjusted based on the observed rate of degradation.
4. Sample Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
A photodiode array (PDA) detector is useful for comparing the UV spectra of the parent peak and any new peaks to assess peak purity.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative retention times of the degradation products.
-
If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the degradation products can be determined to aid in their identification.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Technical Support Center: Overcoming Low Solubility of 10-Deacetyltaxol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 10-Deacetyltaxol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural taxane derivative isolated from plants of the Taxus genus.[1][2] It is a precursor in the semi-synthesis of Paclitaxel and also exhibits cytotoxic activities against various cancer cell lines, making it a compound of interest for cancer research.[2][3] Like other taxanes, this compound is highly lipophilic, resulting in very low solubility in aqueous solutions. This poor water solubility can significantly hinder its formulation for in vitro and in vivo studies, leading to challenges in achieving therapeutic concentrations and reliable experimental results.
Q2: What are the common signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension.
-
Phase Separation: An oily or immiscible layer forms in your aqueous solution.
-
Inconsistent Results: High variability in your experimental data between replicates.
-
Low Bioavailability: In in vivo studies, the compound shows poor absorption and low systemic exposure.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as:
-
Use of Co-solvents: Blending water with miscible organic solvents to increase the solubilizing capacity of the vehicle.[4][5]
-
Surfactant-based Systems: Utilizing surfactants to form micelles that encapsulate the hydrophobic drug.[6][7]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[8][9]
-
Nanoparticle Formulations: Encapsulating or dispersing the drug in polymeric nanoparticles to improve its dissolution and delivery.[10][11]
-
Liposomal Formulations: Incorporating the drug into lipid bilayers of liposomes.[12][13]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[6] However, this compound's structure is not readily ionizable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent in the final solution (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system.3. Use a formulation approach , such as incorporating surfactants (e.g., Tween-80) or cyclodextrins.[1] |
| Cloudy solution after attempting to dissolve this compound directly in an aqueous buffer. | This compound has extremely low intrinsic water solubility. | Direct dissolution in aqueous buffers is not recommended. First, dissolve the compound in a suitable organic solvent like DMSO or ethanol to create a stock solution, and then dilute it into the aqueous medium.[3] |
| Inconsistent results in cell-based assays. | Poor solubility leads to non-uniform drug concentration and precipitation in the cell culture medium. | 1. Visually inspect the wells for any signs of precipitation after adding the compound.2. Prepare fresh dilutions for each experiment.3. Consider using a pre-formulated solution with solubilizing excipients like those found in commercially available taxane formulations (e.g., Cremophor EL, although it has its own biological effects).[14][15] |
| Difficulty in preparing a high-concentration stock solution. | The chosen organic solvent may not be optimal for the desired concentration. | This compound is highly soluble in DMSO (up to 125 mg/mL with ultrasonic assistance) and reasonably soluble in ethanol and DMF (30 mg/mL).[1][3] Ensure you are using a high-purity, anhydrous solvent. |
Quantitative Data: Solubility of this compound
The following tables summarize the reported solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Organic Solvents
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (153.97 mM) with ultrasonic assistance | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Chloroform | Slightly soluble | [16] |
Table 2: Solubility in Formulations for In Vivo Use
| Formulation Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Partially soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation using Co-solvents and Surfactants
This protocol is adapted from a common formulation for hydrophobic compounds for in vivo studies.[1]
-
Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Gentle heating or sonication can aid dissolution.
-
Addition of Co-solvents and Surfactants: In a separate sterile tube, add the following solvents in order, vortexing after each addition:
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
-
Addition of Drug Stock: Add 10% of the final volume of the this compound DMSO stock solution to the mixture of PEG300 and Tween-80. Vortex thoroughly until a clear solution is obtained.
-
Final Dilution: Add 45% of the final volume of saline to the mixture and vortex until the solution is homogeneous. The final concentration in this example would be 6.25 mg/mL.
Protocol 2: General Procedure for Nanoparticle Encapsulation (Emulsion-Solvent Evaporation Method)
This is a generalized protocol based on methods for encapsulating taxanes in PLGA nanoparticles.[10]
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent like dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or TPGS). Emulsify the mixture using a high-energy method like probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature overnight to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
This is a common method for preparing solid inclusion complexes.[8]
-
Paste Formation: Add a small amount of water or a water-ethanol mixture to the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a mortar to form a thick paste.
-
Drug Incorporation: Add the this compound to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Visualizations
Below are diagrams illustrating key workflows and concepts for overcoming the low solubility of this compound.
Caption: General workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
Caption: Relationship between solubilization methods and outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. japer.in [japer.in]
- 9. A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 14. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative formulations of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DEACETYLTAXOL B, 10-(RG) CAS#: 76429-85-1 [chemicalbook.com]
Technical Support Center: 10-Deacetyltaxol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 10-Deacetyltaxol under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and alkaline), oxidation, and to a lesser extent, photolysis and thermal stress. The main degradation products arise from the epimerization at the C-7 position and cleavage of the ester side chain.[1][2]
Q2: Under which pH conditions is this compound most stable?
A2: Taxanes, including this compound, generally exhibit maximum stability in acidic conditions, around a pH of 4.[3] Both alkaline and strongly acidic conditions can lead to significant degradation.
Q3: What are the major degradation products observed under alkaline conditions?
A3: Under basic conditions, this compound can undergo epimerization at the C-7 position to form 7-epi-10-deacetyltaxol. Additionally, hydrolysis of the ester side chain at C-13 can occur, leading to the formation of baccatin III and the N-benzoyl-3-phenylisoserine side chain.[1][2][4]
Q4: What degradation is expected under acidic conditions?
A4: In acidic solutions, the primary degradation pathway for taxanes involves the cleavage of the C-13 ester side chain.[2][3] Opening of the oxetane ring is another potential degradation pathway under acidic stress.[2][4]
Q5: How does oxidation affect the stability of this compound?
A5: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of this compound.[2][4] The specific oxidation products are not as well characterized as hydrolytic degradants but can involve modifications to the taxane core.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
Problem: You are observing unexpected peaks in your HPLC or LC-MS chromatogram after subjecting this compound to stress conditions.
Possible Causes & Solutions:
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity and filtered. Run a blank injection of your mobile phase and diluent to check for extraneous peaks.
-
Degradation Products: The new peaks are likely degradation products. Refer to the table below for potential degradants and their expected retention times relative to this compound.
-
Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products. Reduce the stress duration or the concentration of the stressor (e.g., acid, base, oxidizing agent) to achieve a target degradation of 5-20%.[5]
Issue 2: Poor Resolution Between this compound and its Degradants
Problem: Co-elution or poor separation is observed between the parent compound and its degradation products, particularly the 7-epi-10-deacetyltaxol epimer.
Possible Causes & Solutions:
-
Inadequate Chromatographic Method: Your current HPLC/LC-MS method may not be optimized for separating these closely related compounds.
-
Action: Develop a stability-indicating method. This typically involves using a C18 column with a gradient elution profile. A mobile phase consisting of an ammonium acetate buffer and acetonitrile is often effective for separating taxanes and their degradants.[4]
-
Tip: Adjusting the gradient slope and the initial and final mobile phase compositions can significantly improve resolution.
-
-
Column Overloading: Injecting too concentrated a sample can lead to peak broadening and poor resolution.
-
Action: Dilute your sample and reinject.
-
Issue 3: Mass Balance Issues in Degradation Studies
Problem: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%.
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Action: Use a mass spectrometer (MS) detector in parallel with the UV detector to identify any non-UV active compounds.
-
-
Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation of Degradants: Degradation products may be less soluble than the parent compound and precipitate out of solution.
-
Action: Visually inspect your samples for any precipitates. If observed, try a different diluent to ensure all components remain in solution.
-
Data Presentation
Table 1: Summary of Known Degradation Products of this compound under Stress Conditions
| Stress Condition | Major Degradation Products | Analytical Observations |
| Alkaline Hydrolysis | 7-epi-10-deacetyltaxol, Baccatin III, N-benzoyl-3-phenylisoserine side chain | Epimerization and ester cleavage are the primary pathways.[1][2] |
| Acidic Hydrolysis | Baccatin III, N-benzoyl-3-phenylisoserine side chain, Oxetane ring-opened product | Ester cleavage is the main reaction.[2][3][4] |
| Oxidative Stress | Oxidized derivatives of the taxane core | 10-Deacetylpaclitaxel is a known oxidative degradation product of Paclitaxel.[2][4] |
| Photolytic Stress | Isomeric degradation products | Formation of a C3-C11 bridge has been observed for Paclitaxel.[2] |
| Thermal Stress | Limited degradation, potential for epimerization and hydrolysis at elevated temperatures. | Generally more stable to heat than to hydrolytic or oxidative stress. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for a predetermined time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for a predetermined time, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a predetermined time.
-
Also, subject the stock solution to the same thermal stress.
-
At each time point, withdraw a sample, dissolve if necessary, and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution and a solid sample of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 25 | 70 |
| 30 | 70 |
| 31 | 30 |
| 35 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 227 nm Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Major degradation pathways of this compound under stress conditions.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 10-Deacetyltaxol Acetylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acetylation of 10-Deacetyltaxol (DT) to produce Paclitaxel (Taxol).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for acetylating this compound (DT)?
A1: The two primary methods for the acetylation of the C10 hydroxyl group of this compound are enzymatic catalysis and chemical synthesis. Enzymatic acetylation typically employs the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which is a key enzyme in the Taxol biosynthetic pathway.[1][2] Chemical synthesis often involves the use of acetylating agents and may require protective group strategies to ensure regioselectivity.
Q2: Why is my enzymatic acetylation yield of Paclitaxel from this compound low?
A2: Low yields in enzymatic acetylation can be attributed to several factors. The catalytic efficiency of wild-type DBAT is significantly lower for this compound (DT) compared to its natural substrate, 10-deacetylbaccatin III (10-DAB).[3] The larger side-chain at C13 in DT can hinder its binding to the enzyme's active site.[3] Additionally, suboptimal reaction conditions such as pH and temperature can negatively impact enzyme activity.
Q3: Can the catalytic efficiency of the DBAT enzyme be improved for this compound?
A3: Yes, studies have shown that the catalytic efficiency of DBAT towards this compound can be significantly enhanced through protein engineering. For instance, a double mutant of DBAT (DBATG38R/F301V) has been developed with an approximately six-fold higher catalytic efficiency than the wild-type enzyme for the conversion of DT to Taxol.[4][5]
Q4: What are the optimal reaction conditions for enzymatic acetylation of this compound?
A4: The optimal conditions can vary depending on the specific DBAT enzyme used (wild-type vs. mutant, and species of origin). For some recombinant DBATs, the optimal temperature for acetylation of DT is around 37.5°C, and the optimal pH is approximately 5.5.[3] However, another study reported an optimal pH of 7.5 for a recombinant DBAT from Taxus cuspidata.[2] It is crucial to determine the optimal conditions for your specific enzyme and experimental setup.
Q5: What are common side reactions or byproducts in the acetylation of this compound?
A5: A potential side reaction in enzymatic acetylation is the deacetylation of the product, baccatin III, back to 10-DAB, which can be influenced by factors like alkaline conditions.[6] In chemical synthesis, lack of regioselectivity can lead to acetylation at other hydroxyl groups, such as those at the C1, C7, or C13 positions, unless protecting groups are used.[2]
Q6: How can I monitor the progress of the acetylation reaction?
A6: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[3][7] This technique allows for the separation and quantification of the substrate (this compound), the product (Paclitaxel), and any major byproducts. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the compounds.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no Paclitaxel formation in enzymatic reaction | Inactive or denatured DBAT enzyme. | - Ensure proper storage and handling of the enzyme. - Verify the enzyme activity with its natural substrate, 10-deacetylbaccatin III (10-DAB), as a positive control. |
| Suboptimal reaction conditions. | - Optimize pH and temperature for your specific DBAT enzyme. The optimal pH can range from 5.5 to 7.5, and temperature around 37.5-40°C.[3] - Ensure the correct concentration of the acetyl donor, acetyl-CoA. | |
| Poor substrate fitness. | - Consider using a mutant DBAT enzyme with enhanced catalytic activity towards this compound, such as DBATG38R/F301V.[4][5] | |
| Multiple products observed in HPLC analysis | Lack of regioselectivity in chemical acetylation. | - Employ a protective group strategy to block other reactive hydroxyl groups before acetylation. |
| Presence of impurities in the starting material. | - Purify the this compound substrate before the reaction. | |
| Difficulty in purifying Paclitaxel | Co-elution of structurally similar taxanes. | - Optimize the HPLC purification method. This may involve adjusting the mobile phase composition, gradient, or using a different column.[7][9] - Techniques like semi-preparative reversed-phase liquid chromatography can be effective.[7][9] |
| Presence of pigments and other plant-derived impurities. | - Perform a preliminary purification of the crude extract using techniques like solid-phase extraction (SPE) before the final HPLC step.[7][9] |
Quantitative Data Summary
Table 1: Michaelis-Menten Kinetic Constants of DBAT from Taxus cuspidata
| Substrate | Km (μM) |
| 10-Deacetylbaccatin III | 10 |
| Acetyl CoA | 8 |
Data sourced from Walker et al. (2000).[2]
Table 2: Optimal Reaction Conditions for Recombinant DBATs
| Substrate | Optimal Temperature (°C) | Optimal pH |
| 10-Deacetylbaccatin III | 40 | 5.5 |
| This compound | 37.5 | 5.5 |
Data represents findings for several recombinant DBATs as reported by Li et al. (2017).[3]
Experimental Protocols
Enzymatic Acetylation of this compound using DBAT
This protocol is a general guideline based on published research and may require optimization.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Add this compound to the buffer to a final concentration of approximately 10-50 µM.
-
Add acetyl-CoA to a final concentration of about 10-50 µM.
-
-
Enzyme Addition:
-
Add the purified recombinant DBAT enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Reaction Quenching:
-
Stop the reaction by adding an organic solvent such as ethyl acetate.
-
-
Extraction:
-
Extract the product, Paclitaxel, from the aqueous phase using the organic solvent.
-
-
Analysis:
-
Analyze the organic extract by HPLC to determine the conversion rate and yield.
-
Visualizations
Caption: Experimental workflow for the enzymatic acetylation of this compound.
Caption: Troubleshooting logic for low yield in this compound acetylation.
References
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Minimizing epimerization of 10-Deacetyltaxol during storage and analysis
This technical support center provides guidance on minimizing the epimerization of 10-Deacetyltaxol (10-DAB) during storage and analysis. Please refer to the following sections for troubleshooting and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
Epimerization is a chemical process where a molecule changes its configuration at one of several chiral centers. For this compound, this primarily occurs at the C-7 position, converting it to its diastereomer, 7-epi-10-Deacetyltaxol. This is a significant concern because the biological activity of taxanes is highly dependent on their specific three-dimensional structure. The formation of the 7-epimer can lead to a reduction in the desired therapeutic effect and introduce an impurity that needs to be monitored and controlled.
Q2: What are the primary factors that cause the epimerization of this compound?
The epimerization of this compound at the C-7 position is primarily base-catalyzed.[1] The rate of this reaction is significantly influenced by several factors:
-
pH: Basic conditions (pH > 7) significantly accelerate the rate of epimerization. The reaction is much slower in neutral or acidic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including epimerization.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of this compound.
-
Buffer Concentration: In buffered solutions, the concentration of the basic component of the buffer can affect the rate of epimerization.[1]
Q3: How does the stability of this compound compare to that of Paclitaxel?
Studies have shown that the removal of the C-10 acetyl group, as is the case in this compound, increases the rate of epimerization in basic aqueous solutions compared to Paclitaxel.[1]
Q4: What are the recommended storage conditions for this compound to minimize epimerization?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term storage.
-
Form: Store as a dry, solid powder.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light.
-
Solvent for Stock Solutions: If a stock solution is required, dissolve the compound in an anhydrous aprotic solvent such as anhydrous acetonitrile or DMSO. For short-term storage of solutions, refrigeration at 2-8°C is recommended. Avoid aqueous solutions, especially those with a basic pH.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
Problem: Unexpectedly high levels of the 7-epimer are detected in my sample.
| Potential Cause | Recommended Solution |
| Storage Conditions | |
| Sample stored at room temperature or in a non-frost-free freezer with temperature fluctuations. | Store this compound as a solid at a constant -20°C. |
| Sample stored in an aqueous solution, particularly at a neutral or basic pH. | For long-term storage, keep this compound as a solid. For solutions, use an anhydrous aprotic solvent and store at -20°C. If an aqueous buffer is necessary for an experiment, prepare it fresh and use it immediately. The optimal pH for the stability of related taxanes is around pH 4.[2] |
| Sample Preparation and Handling | |
| Use of basic buffers or reagents during sample preparation. | Use buffers with a pH below 7, ideally around pH 4-5, for all dilutions and experimental procedures. |
| Prolonged exposure of the sample to ambient laboratory conditions. | Minimize the time the sample is at room temperature. Keep samples on ice when not in use. |
| Analytical Method | |
| In-situ epimerization during HPLC analysis due to mobile phase pH. | Ensure the mobile phase is not basic. A mobile phase of acetonitrile and water is commonly used and is suitable. |
Quantitative Data on this compound Stability
The following table summarizes the expected stability of this compound under various conditions. Please note that these are estimates based on kinetic studies of related taxanes, and the actual rate of epimerization can vary depending on the specific experimental conditions.
| Condition | Expected Epimerization Rate | Notes |
| pH | ||
| Acidic (pH < 4) | Negligible epimerization observed.[2] | This is the most stable pH range for taxanes. |
| Neutral (pH 7) | Slow to moderate epimerization. | The rate increases with temperature. |
| Basic (pH > 8) | Rapid epimerization.[1] | Avoid these conditions. |
| Temperature | ||
| -20°C (Solid) | Very low; considered stable for long-term storage. | Recommended for long-term storage. |
| 4°C (in anhydrous aprotic solvent) | Low; suitable for short-term storage of stock solutions. | |
| 25°C (in aqueous solution, pH 7) | Moderate to high; significant degradation can occur within hours to days. | |
| 37°C (in aqueous solution, pH 7.4) | High; rapid epimerization expected. | Relevant for in-vitro experiments. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to evaluate the stability of this compound under specific conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
-
Preparation of Test Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Divide each test solution into aliquots for different time points and temperatures.
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.
-
Immediately quench the reaction by adding an equal volume of the initial mobile phase for HPLC analysis (e.g., acetonitrile/water).
-
Analyze the samples by HPLC as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of the 7-epi-10-Deacetyltaxol formed at each time point.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
-
Protocol 2: HPLC Analysis of this compound and its C-7 Epimer
This HPLC method allows for the separation and quantification of this compound and its C-7 epimer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition suitable for the elution of polar taxanes and gradually increase the acetonitrile concentration. A typical starting point is 25% acetonitrile in water.
-
-
Flow Rate: 1.0 - 1.2 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 227 nm.[3]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and samples.
-
Run the gradient program to separate this compound and 7-epi-10-Deacetyltaxol.
-
Identify the peaks by comparing the retention times with those of the reference standards.
-
Quantify the compounds by integrating the peak areas and using a calibration curve generated from the reference standards.
-
Visualizations
Caption: Base-catalyzed epimerization of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 10-Deacetyltaxol and Other Taxanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the HPLC analysis of 10-Deacetyltaxol and other taxanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common taxanes that co-elute with this compound?
A1: The most common co-eluting compounds with this compound (a key precursor and impurity of paclitaxel) are paclitaxel itself and cephalomannine.[1][2] Due to their structural similarities, achieving baseline separation can be challenging. Other related substances and degradation products may also co-elute depending on the sample matrix and chromatographic conditions.
Q2: Why is the choice of HPLC column chemistry critical for separating this compound and other taxanes?
A2: The choice of column chemistry is critical because it dictates the selectivity of the separation. While standard C18 columns are widely used for reversed-phase chromatography of taxanes, they may not always provide sufficient resolution for closely related compounds like this compound and paclitaxel. Phenyl-based stationary phases, such as phenyl-hexyl columns, can offer alternative selectivity due to π-π interactions with the aromatic rings present in taxane structures, often leading to improved separation.[3][4][5][6]
Q3: How does the mobile phase composition affect the resolution of this compound?
A3: The mobile phase composition, including the organic modifier, aqueous phase, and any additives, significantly impacts the retention and resolution of taxanes.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Changing from one to the other can alter selectivity.[3][7]
-
Aqueous Phase and pH: The pH of the mobile phase can influence the ionization state of taxanes and residual silanols on the column packing, thereby affecting peak shape and retention.[8][9][10] For reproducible results, it is crucial to control the pH, especially when dealing with ionizable compounds.[9]
-
Additives: Buffers (e.g., phosphate, acetate) and other additives like formic acid or triethylamine can be used to control pH and improve peak shape.[7][11]
Q4: When should I use a gradient elution method versus an isocratic method for taxane analysis?
A4: Gradient elution is generally preferred for analyzing complex mixtures of taxanes with a wide range of polarities.[12][13] It allows for the separation of both early-eluting polar compounds and late-eluting non-polar compounds within a reasonable analysis time, while also improving peak shape.[13] Isocratic elution may be suitable for simpler mixtures or for the quantification of a few specific, closely eluting compounds once the separation has been optimized.
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and Paclitaxel
Symptoms:
-
Overlapping peaks for this compound and paclitaxel.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: If using acetonitrile/water, incrementally decrease the acetonitrile concentration to increase retention and potentially improve separation.[14] 2. Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture (e.g., water/acetonitrile/methanol). This can significantly alter selectivity.[1][3] 3. Modify pH: Adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate buffer). A pH between 3 and 5 is often a good starting point for taxane analysis.[9] |
| Inadequate Column Chemistry | 1. Switch to a Phenyl Column: If a C18 column is not providing adequate separation, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[3][4][5] 2. Consider a Different C18 Column: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the required selectivity. |
| Inappropriate Gradient Program | 1. Decrease the Gradient Slope: A shallower gradient around the elution time of the critical pair can increase the separation window.[12][15] 2. Introduce an Isocratic Hold: Incorporate a short isocratic hold in the gradient at a mobile phase composition just before the elution of the co-eluting peaks. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Try reducing the column temperature in small increments (e.g., 5°C).[16] |
Problem 2: Peak Tailing of this compound
Symptoms:
-
Asymmetric peak with a tailing factor > 1.2.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column Silanols | 1. Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) to a pH of around 3 can suppress the ionization of residual silanol groups on the silica packing. 2. Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), in low concentrations (e.g., 0.1%) to the mobile phase to block the active silanol sites. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: If the concentration of this compound is high, dilute the sample in the mobile phase. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement. |
| Extra-Column Volume | Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Paclitaxel and its Related Compounds
This protocol is a general starting point and may require optimization.
-
Column: Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 µm) or a similar high-resolution C18 column.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Program:
Time (min) %A %B %C 0.0 60 20 20 2.0 40 30 30 5.0 20 40 40 | 6.0 | 20 | 40 | 40 |
-
Flow Rate: 0.42 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm[1]
-
Injection Volume: 5 µL
Protocol 2: Sample Preparation for Taxane Analysis from Plant Extracts
-
Extraction: Extract the plant material (e.g., bark, needles) with methanol.
-
Partitioning: Partition the methanol extract between water and a non-polar solvent like n-hexane to remove lipids and pigments. Discard the hexane layer. The aqueous layer is then extracted with dichloromethane to isolate the taxoids.[17]
-
Solid Phase Extraction (SPE): For further cleanup, the dichloromethane extract can be subjected to SPE.
-
SPE Cartridge: Silica-based or C18.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the sample extract.
-
Washing: Wash with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.[18]
-
Elution: Elute the taxanes with a stronger solvent, such as a higher percentage of methanol or acetonitrile.[17][18]
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase of your HPLC method.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.[19]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for co-elution problems.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. agilent.com [agilent.com]
- 10. Influence of pH on retention in linear organic modifier gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. brieflands.com [brieflands.com]
- 18. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 10-Deacetyltaxol and 10-Deacetylbaccatin III
In the landscape of cancer research and drug development, taxanes represent a critical class of chemotherapeutic agents. While Paclitaxel (Taxol) is the most prominent member of this family, its analogues and precursors are also subjects of intense study to understand their biological activities and potential as therapeutic agents or lead compounds. This guide provides an objective comparison of the cytotoxic properties of two such related compounds: 10-Deacetyltaxol and 10-deacetylbaccatin III.
Executive Summary
Experimental evidence demonstrates a significant disparity in the cytotoxic profiles of this compound and 10-deacetylbaccatin III. This compound, an analogue of paclitaxel, exhibits notable cytotoxic activity against various cancer cell lines, albeit generally less potent than its parent compound. In stark contrast, 10-deacetylbaccatin III, a precursor in the semi-synthesis of paclitaxel, displays minimal to no cytotoxic effects in direct comparative assays. This guide will delve into the available experimental data, outline the methodologies used for these assessments, and illustrate the known mechanisms of action.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Concentration | Effect | Source |
| This compound | Glioblastoma (SK-N-MC, T98G) | 0.1 - 10.0 µg/mL | Dose-dependent cytotoxicity | [1] |
| Neuroblastoma (SK-N-AS, SK-N-FI) | 0.1 - 10.0 µg/mL | Dose-dependent cytotoxicity | [1] | |
| 10-Deacetylbaccatin III | Glioblastoma & Neuroblastoma | Not specified | Not toxic | [1] |
| Various | > 500 µg/mL | CC50 (50% cytotoxic concentration) | [2] | |
| MCF-7 (Breast Cancer) | 5.446 µg/mL | 44.8% proliferation inhibition (24h) |
Note: The study by Helson (1993) observed that this compound was 33-53% less cytotoxic than taxol under the same conditions.[1]
Mechanism of Action and Signaling Pathways
The differing cytotoxic activities of this compound and 10-deacetylbaccatin III are rooted in their distinct molecular interactions within the cell.
This compound , much like its parent compound paclitaxel, functions as a microtubule-stabilizing agent.[3] It binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[4] This binding event prevents the dynamic instability required for microtubule depolymerization, a process crucial for the separation of chromosomes during mitosis. The stabilization of microtubules leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death.[3]
10-deacetylbaccatin III , on the other hand, is a biosynthetic precursor to more complex taxanes.[5] It lacks the critical side chain at the C13 position, which is essential for the high-affinity binding to microtubules that characterizes the cytotoxic activity of paclitaxel and its analogues. Consequently, 10-deacetylbaccatin III does not effectively stabilize microtubules and therefore does not induce G2/M arrest or subsequent apoptosis to any significant degree. Its biological activity is primarily as a chemical intermediate for the synthesis of more potent anticancer agents.
Experimental Protocols
The evaluation of cytotoxicity for these compounds typically involves in vitro cell-based assays that measure cell viability or proliferation after exposure to the substance. The most commonly cited method is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator environment.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 10-deacetylbaccatin III). A control group with vehicle (e.g., DMSO) but no compound is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
Formazan Formation: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Conclusion
The comparative analysis of this compound and 10-deacetylbaccatin III reveals a clear distinction in their cytotoxic profiles. This compound is a biologically active compound with moderate cytotoxic effects stemming from its ability to stabilize microtubules and induce cell cycle arrest. In contrast, 10-deacetylbaccatin III is largely devoid of direct cytotoxicity, a finding consistent with its role as a biosynthetic precursor that requires further chemical modification to become a potent anti-cancer agent. For researchers in drug development, this underscores the critical importance of specific structural features, such as the C13 side chain in taxanes, for their therapeutic efficacy. While this compound may hold some interest as a potential therapeutic agent, 10-deacetylbaccatin III's primary value remains as a key starting material for the semi-synthesis of paclitaxel and other more active taxane derivatives.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cephalomannine and this compound cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 10-Deacetyltaxol: A Comparative Guide to its In Vivo Anti-Tumor Efficacy in Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor efficacy of 10-Deacetyltaxol and its more extensively studied analogues, paclitaxel and docetaxel. Due to a notable scarcity of published in vivo efficacy data for this compound, this document will first summarize the available preliminary findings for this compound and then present a detailed, data-driven comparison of paclitaxel and docetaxel to serve as a valuable reference point.
This compound: An Emerging Taxane with Limited In Vivo Data
This compound is a naturally occurring taxane and a close structural analogue of paclitaxel. While in vitro studies have suggested its potential as an anti-cancer agent, comprehensive in vivo studies evaluating its anti-tumor efficacy in mouse models are currently lacking in publicly available scientific literature.
Preliminary research on related compounds offers some insight. A study on 10-deacetylbaccatin III, a precursor to this compound, demonstrated a reduction in tumor size in mice infected with the Moloney murine sarcoma virus. Additionally, an orally administered extract containing this compound, among other compounds, has shown anti-tumor activity in a human lung cancer (A549) xenograft mouse model[1]. However, these findings are not specific to this compound as a standalone agent and do not provide the quantitative data necessary for a direct comparison with other taxanes.
Further research is critically needed to establish the in vivo anti-tumor efficacy, optimal dosing, and safety profile of this compound in various cancer models.
Paclitaxel vs. Docetaxel: A Comparative Analysis of In Vivo Anti-Tumor Efficacy
Paclitaxel and docetaxel are well-established taxane-based chemotherapeutic agents widely used in the treatment of various cancers. Their in vivo anti-tumor efficacy has been extensively documented in numerous preclinical mouse models.
Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor efficacy of paclitaxel and docetaxel in various mouse xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, including the specific cancer cell line, mouse strain, drug formulation, and dosing schedule used.
Table 1: In Vivo Anti-Tumor Efficacy of Paclitaxel in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Lung Cancer | Nude Mice | A549 | 12 or 24 mg/kg/day, i.v., for 5 days | Statistically significant tumor growth inhibition compared to control. 24 mg/kg/day was more effective than cisplatin. | [2] |
| Breast Cancer | Nude Mice | MAXF 574 & 1384 | 1/2 MTD | Significant tumor growth inhibition. | [3] |
| Head and Neck Cancer | Nude Mice | HNXF 1838 & 1842 | 1/2 MTD | Significant tumor growth inhibition. | [3] |
| Ovarian Cancer | SCID Mice | SKOV3-luc | N/A | Dose-dependent tumor inhibition. | [4] |
| Cervical Cancer | Nude Mice | HeLa | Low dose combined with radiotherapy | Significant inhibition of tumor growth and prolonged survival time. | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of Docetaxel in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Sarcoma (MRP-expressing) | Nude Mice | HT1080/DR4 | MTD | Significantly more active than paclitaxel with 100% overall response rate (60% complete response). | [6] |
| Breast Cancer | Nude Mice | MCF-7 | q7dx3 | Strongly inhibited tumor growth (TVI=82%). | [7] |
| Ovarian Cancer | SCID Mice | SKOV3-luc | Continuous delivery (DTX-PoLigel) | Dose-dependent tumor inhibition. Continuous delivery was more effective than intermittent. | [4] |
| Head and Neck Cancer | Nude Mice | UMSCC2 | 6 mg/kg q4d with or without vandetanib | Significant reduction in tumor volume. | [8] |
Experimental Protocols for In Vivo Anti-Tumor Efficacy Studies
The following provides a generalized experimental protocol for evaluating the anti-tumor efficacy of taxanes in a subcutaneous xenograft mouse model. This can serve as a template for future studies on this compound.
Experimental Workflow
Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies in mouse models.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media and conditions.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Animals are acclimatized for at least one week before the start of the experiment.
3. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, paclitaxel, docetaxel).
5. Drug Preparation and Administration:
-
Taxanes are typically formulated in a vehicle such as a mixture of Cremophor EL and ethanol, further diluted with saline.
-
The drug is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., daily for 5 days, once weekly for 3 weeks).
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Other endpoints may include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissues.
7. Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between treatment groups.
Signaling Pathways of Taxanes
The primary mechanism of action for taxanes, including paclitaxel and docetaxel, is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: A simplified diagram of the general signaling pathway affected by taxanes.
While the core mechanism is shared, there are subtle differences between paclitaxel and docetaxel. Docetaxel has a higher binding affinity for β-tubulin and is a more potent inhibitor of microtubule depolymerization[9].
Preliminary in vitro evidence suggests that this compound may induce distinct changes in the phosphorylation of signaling proteins like Raf-1, ERK1/2, and Bcl-2 compared to paclitaxel. However, the in vivo relevance of these potential differences remains to be elucidated.
Conclusion
While this compound holds promise as a potential anti-cancer agent, the current lack of in vivo efficacy data in mouse models is a significant gap in our understanding of its therapeutic potential. The detailed comparative data and experimental protocols for the established taxanes, paclitaxel and docetaxel, provided in this guide serve as a valuable resource for the research community. Further preclinical studies are essential to determine if this compound can offer a comparable or superior anti-tumor efficacy profile, potentially with an improved safety margin, to the currently available taxane therapies. Such studies will be crucial in guiding its potential translation into clinical development.
References
- 1. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Validating the Microtubule-Stabilizing Effect of 10-Deacetyltaxol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing agent 10-Deacetyltaxol with its well-established analogue, paclitaxel, and another widely used taxane, docetaxel. The information presented herein is supported by experimental data from peer-reviewed studies to assist in evaluating its potential in research and drug development.
Mechanism of Action: Microtubule Stabilization by Taxanes
Taxanes, including this compound, paclitaxel, and docetaxel, exert their cytotoxic effects by disrupting the normal dynamics of microtubules. These agents bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. This binding event stabilizes the microtubule polymer, promoting its assembly and inhibiting the depolymerization process that is crucial for various cellular functions, most notably mitosis. The resulting static and dysfunctional microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.
Figure 1. Mechanism of taxane-induced microtubule stabilization and apoptosis.
Comparative Efficacy: Cytotoxicity Data
The cytotoxic activity of taxanes is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SK-N-AS | Neuroblastoma | >100 (less potent than paclitaxel) | [1] |
| SK-N-FI | Neuroblastoma | >100 (less potent than paclitaxel) | [1] | |
| Paclitaxel | SK-N-AS | Neuroblastoma | 10-100 | [1] |
| SK-N-FI | Neuroblastoma | >100 | [1] | |
| HeLa | Cervical Cancer | 1.6 | [2] | |
| A549 | Lung Cancer | ~5 | [3] | |
| MCF7 | Breast Cancer | ~3 | ||
| Docetaxel | HeLa | Cervical Cancer | 0.6 | [2] |
| Various | Generally 2-3 times more potent than paclitaxel in promoting tubulin assembly |
Note: A direct comparison study found this compound to be 33-53% less cytotoxic than paclitaxel at equivalent concentrations[1]. 10-Deacetylbaccatin III, a precursor to this compound, was found to be non-toxic[1].
Experimental Validation: Key Assays and Protocols
The microtubule-stabilizing effects of taxanes are validated through a series of in vitro and cell-based assays. The following outlines the methodologies for two critical experiments.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (turbidity) or fluorescence.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Test compounds (this compound, paclitaxel, docetaxel) are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is pre-warmed to 37°C.
-
The test compound or vehicle control is added to the tubulin solution in a microplate.
-
The plate is immediately placed in a microplate reader pre-heated to 37°C.
-
The absorbance at 340 nm (for turbidity) is measured every 30 seconds for a set period (e.g., 60 minutes) to monitor the kinetics of polymerization.
-
-
Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the resulting curves.
-
The EC50 (the concentration of the compound that induces 50% of the maximal polymerization) can be calculated to compare the potency of different compounds.
-
Immunofluorescence Staining of Cellular Microtubules
This cell-based assay visualizes the effects of a compound on the microtubule network within intact cells. Microtubule stabilization by taxanes typically results in the formation of prominent microtubule bundles.
Protocol:
-
Cell Culture and Treatment:
-
Adherent cells (e.g., HeLa, A549) are cultured on glass coverslips.
-
Cells are treated with various concentrations of the test compounds (this compound, paclitaxel, docetaxel) or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
The cells are fixed with a solution such as 4% paraformaldehyde in PBS to preserve their structure.
-
The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
-
Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to α-tubulin.
-
After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added, which binds to the primary antibody.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
-
-
Imaging and Analysis:
-
The coverslips are mounted on microscope slides.
-
The cells are visualized using a fluorescence microscope.
-
The morphology of the microtubule network is examined for signs of stabilization, such as the formation of thick bundles of microtubules.
-
Figure 2. Workflow for the in vitro and cell-based validation of microtubule-stabilizing agents.
Conclusion
The available evidence indicates that this compound, while sharing the same fundamental mechanism of action as paclitaxel and docetaxel, exhibits lower cytotoxic potency. Direct comparative studies show it to be 33-53% less active than paclitaxel in cell-based assays[1]. This suggests a reduced but still present microtubule-stabilizing effect. Further in vitro tubulin polymerization assays are warranted to directly quantify its biochemical activity in comparison to other taxanes. This guide provides the foundational information and experimental framework for researchers to further investigate and validate the potential of this compound as a microtubule-stabilizing agent.
References
Cross-Resistance of Cancer Cells to 10-Deacetyltaxol and Docetaxel: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of cancer chemotherapy, understanding the mechanisms of drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of two taxane-based drugs, 10-Deacetyltaxol and Docetaxel, in cancer cells. The development of resistance to one of these agents often confers resistance to the other, a phenomenon known as cross-resistance, which significantly impacts treatment efficacy. This guide synthesizes experimental data to elucidate the mechanisms and quantitative differences in cross-resistance between these two compounds.
Comparative Cytotoxicity and Cross-Resistance
The primary mechanism underlying cross-resistance between this compound and Docetaxel is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as a drug efflux pump, actively removing various chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.
While direct comparative data for this compound is limited, studies on its close structural analog, paclitaxel, provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel and docetaxel in a parental, drug-sensitive gastric cancer cell line (MKN45) and its 5-fluorouracil-resistant derivative (MKN45/F2R) which exhibits P-gp-mediated cross-resistance to taxanes.
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| MKN45 (Parental) | Paclitaxel | 0.368 ± 0.101 | - |
| MKN45/F2R (P-gp Overexpressing) | Paclitaxel | 5.64 ± 0.442 | ~15.3 |
| MKN45 (Parental) | Docetaxel | 5.21 ± 0.603 | - |
| MKN45/F2R (P-gp Overexpressing) | Docetaxel | >100 | >19.2 |
Table 1: Comparative IC50 values of paclitaxel and docetaxel in drug-sensitive and P-gp-overexpressing resistant gastric cancer cells. The data demonstrates significant cross-resistance to both taxanes in the P-gp overexpressing cell line, with a notably higher resistance to docetaxel.
Signaling Pathways Leading to P-glycoprotein Upregulation
The overexpression of P-glycoprotein is a complex process regulated by various signaling pathways that can be activated by cellular stress, including exposure to chemotherapeutic agents. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: P-gp Upregulation Signaling Pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and Docetaxel in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Caption: MTT Assay Experimental Workflow.
Western Blot for P-glycoprotein Detection
This technique is used to detect and quantify the expression levels of P-glycoprotein in cell lysates.
Materials:
-
Cancer cell lysates (from sensitive and resistant cells)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and anti-loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare expression levels between sensitive and resistant cells.
Comparative Analysis of 10-Deacetyltaxol Content Across Taxus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 10-Deacetyltaxol (10-DAB III), a critical precursor for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®). The concentration of 10-DAB III varies significantly among different Taxus species and even between different tissues of the same plant. This analysis summarizes quantitative data from various studies, details common experimental protocols for its extraction and quantification, and visualizes key processes to aid in research and development efforts.
Data Presentation: Quantitative Comparison of this compound
The yield of this compound is a crucial factor for its commercial extraction. Needles and twigs are preferred sources as they are renewable and their harvest is less detrimental to the yew tree population compared to bark stripping.[1][2] The following table summarizes the reported content of 10-DAB III in various Taxus species.
| Taxus Species | Plant Part | This compound (10-DAB III) Content | Reference |
| Taxus baccata | Needles | up to 0.1% w/w (fresh weight) / 297 mg/kg | [3] |
| Taxus baccata | Needles | 40 µg/g (dry weight) | [1][2] |
| Taxus brevifolia | Bark | 0.02% - 0.04% | [4] |
| Taxus brevifolia | Needles | 4 µg/g (dry weight) | [1][2] |
| Taxus canadensis | Needles | Data varies, generally lower than other species | [5] |
| Taxus cuspidata | Needles | Highest among tested species in one study | [6] |
| Taxus × media | Needles/Twigs | 0.08% - 0.15% (in 15-year-old plants) | [7] |
| Taxus × media | Needles | Lowest among several species in another study | [7] |
| Taxus wallichiana | Needles | 247.6 - 594.9 µg/g | [6] |
| Taxus yunnanensis | Bark/Leaves | Contains significant amounts, used for extraction | [7][8] |
Note: Direct comparison can be challenging due to variations in analytical methods, plant age, geographic location, and seasonal factors.[6] Taxus baccata is frequently highlighted as a species with high yields of 10-DAB III, particularly from its needles.[1][2]
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical steps for both research and commercial production. The following sections outline a generalized methodology based on common laboratory practices.
Sample Preparation and Extraction
A typical procedure begins with the collection and processing of plant material, followed by solvent extraction to isolate the crude taxane mixture.
-
Plant Material Handling : Needles, bark, or twigs of the Taxus species are collected, washed, and dried (air-dried or lyophilized) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[9]
-
Extraction : The powdered plant material is extracted using a polar solvent. Methanol is commonly used, often in a solid-to-liquid ratio of 1:10 to 1:25.[10][11] Methods can range from simple maceration (soaking at room temperature for several hours or days) to more advanced techniques like Soxhlet, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[9][10]
-
Initial Purification : The resulting crude extract is filtered and concentrated under reduced pressure. This concentrate then undergoes a liquid-liquid partitioning step. Typically, it is partitioned between an aqueous phase and an immiscible organic solvent like dichloromethane or chloroform to separate taxanes from more polar impurities.[11][12] The organic phase, containing the crude taxoid mixture, is collected and dried.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the precise quantification and purification of this compound.
-
Sample Preparation for HPLC : The dried crude taxoid extract is re-dissolved in a suitable solvent, usually methanol or the mobile phase, and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[10]
-
HPLC Conditions :
-
Column : A Reverse-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is most commonly employed.[11][13]
-
Mobile Phase : An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile is used. A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[11][13]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[11]
-
Detection : UV detection is performed at a wavelength of 227 nm, where taxanes exhibit strong absorbance.[11]
-
Quantification : The concentration of 10-DAB III is determined by comparing the peak area in the sample chromatogram to that of a certified reference standard of known concentration.[14][15] For higher sensitivity and structural confirmation, HPLC may be coupled with mass spectrometry (LC-MS/MS).[14][15]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Taxus species.
Biosynthetic Pathway
This compound is an intermediate in the complex biosynthetic pathway of Paclitaxel. The pathway begins with the precursor geranylgeranyl diphosphate (GGPP) and involves numerous enzymatic steps, including hydroxylations, acylations, and rearrangements. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a key rate-limiting enzyme that catalyzes the acetylation of 10-DAB III to produce Baccatin III.[16][17]
References
- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 10-DAB Ⅲ and Taxol in Taxus yunnanensis by MSPD-HPLC [agris.fao.org]
- 9. WO2000035896A1 - A process for the isolation of 10-deacetyl baccatin iii from the recoverably part of a plant of $i(taxus) species - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Apoptosis Induction by 10-Deacetyltaxol and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-apoptotic activities of 10-Deacetyltaxol and its well-known analogue, paclitaxel. While both taxanes share a fundamental mechanism of action by stabilizing microtubules, emerging evidence suggests potential differences in their cytotoxic potency and the signaling cascades they trigger to induce programmed cell death. This document synthesizes available experimental data to highlight these distinctions.
Executive Summary
Paclitaxel is a potent inducer of apoptosis, a well-documented process involving cell cycle arrest at the G2/M phase and the activation of various signaling pathways. This compound, a naturally occurring precursor and metabolite of paclitaxel, also exhibits pro-apoptotic properties through a similar microtubule-stabilizing mechanism. However, the available data, though limited for this compound, suggests it is a less potent cytotoxic agent compared to paclitaxel. While the intricate signaling pathways of paclitaxel-induced apoptosis have been extensively studied, a comprehensive understanding of the specific molecular events triggered by this compound remains an area for further investigation.
Mechanism of Action: A Shared Foundation
Both this compound and paclitaxel are classified as microtubule-stabilizing agents. Their primary mode of action involves binding to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[1][2] This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, a critical structure for chromosome segregation during cell division. The consequence is a sustained arrest of the cell cycle at the G2/M phase, which ultimately triggers the apoptotic cascade.[1][3]
Comparative Cytotoxicity
Experimental evidence indicates a difference in the cytotoxic potency between this compound and paclitaxel. A study comparing their effects on human glioblastoma and neuroblastoma cell lines demonstrated that paclitaxel has a higher potency in inducing cell death.[4]
| Compound | Cell Line | Assay | Key Findings |
| This compound | Human Glioblastoma & Neuroblastoma | MTT Assay | Less potent than paclitaxel.[4] |
| Paclitaxel | Human Glioblastoma & Neuroblastoma | MTT Assay | Higher potency compared to this compound.[4] |
| Paclitaxel | Various Human Tumor Cell Lines | Clonogenic Assays | IC50 values typically range from 2.5 to 7.5 nM.[5] |
Signaling Pathways of Apoptosis
The signaling pathways leading to apoptosis are complex and can vary depending on the cell type and the specific stimulus. For paclitaxel, these pathways have been extensively mapped.
Paclitaxel-Induced Apoptotic Signaling
Paclitaxel-induced apoptosis is known to involve multiple signaling cascades:
-
Bcl-2 Family Regulation: Paclitaxel treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[6] This phosphorylation is thought to inactivate Bcl-2, thereby promoting apoptosis.
-
Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling pathway, which is typically associated with cell survival and proliferation, can be modulated by paclitaxel. Activation of Raf-1 has been linked to the pro-apoptotic effects of the drug.[7]
-
Caspase Activation: Paclitaxel triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, it has been shown to activate initiator caspases like caspase-8 and -10, as well as effector caspases such as caspase-3 and -6.[8][9]
This compound-Induced Apoptotic Signaling
Detailed studies on the specific signaling pathways activated by this compound are limited. However, given its shared mechanism of microtubule stabilization, it is presumed to initiate apoptosis through a pathway that largely mirrors that of paclitaxel, originating from G2/M cell cycle arrest. The extent to which it modulates specific signaling molecules like Bcl-2 and components of the Raf/MEK/ERK pathway requires further elucidation.
Experimental Protocols
Standard methodologies are employed to assess apoptosis induction by taxane compounds.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection by Flow Cytometry
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Culture and treat cells with the desired compounds.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blotting for Signaling Proteins
-
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, phospho-Bcl-2, caspases, Raf-1, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion and Future Directions
A significant gap in the literature exists regarding the detailed molecular mechanisms of apoptosis induction by this compound. Future research should focus on quantitative and mechanistic studies to:
-
Determine the IC50 values of this compound across a broader range of cancer cell lines.
-
Quantify the extent of apoptosis induction using methods such as Annexin V/PI staining.
-
Identify the specific caspases activated by this compound.
-
Elucidate the impact of this compound on key signaling molecules, including Bcl-2 phosphorylation and the Raf/MEK/ERK pathway.
A more in-depth understanding of the pro-apoptotic activity of this compound will be invaluable for its potential development as a chemotherapeutic agent, either as a standalone treatment or in combination therapies.
References
- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalomannine and this compound cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-10: a molecular switch from cell-autonomous apoptosis to communal cell death in response to chemotherapeutic drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 10-Deacetyltaxol in Combination Cancer Therapy
A comparative guide for researchers and drug development professionals on the synergistic effects of taxane-based combination therapies, with a focus on the potential applications of 10-Deacetyltaxol.
While direct experimental data on the synergistic effects of this compound in combination with other anticancer drugs is limited in publicly available research, extensive studies on its close structural analogues, paclitaxel (Taxol) and docetaxel, provide a strong foundation for investigating its potential. This guide synthesizes the existing evidence for the synergistic activity of these taxanes with other chemotherapeutic agents, offering a comparative framework for future research into this compound.
I. Overview of Taxane Synergy
Taxanes, including paclitaxel and docetaxel, are a class of microtubule-stabilizing agents that induce cell cycle arrest at the G2/M phase and subsequent apoptosis. Their unique mechanism of action makes them prime candidates for combination therapies. The primary goals of combining taxanes with other anticancer drugs are to enhance tumor cell killing, overcome drug resistance, and reduce systemic toxicity by using lower doses of each agent.
Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective in combination chemotherapy. This is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
II. Synergistic Combinations with Other Anticancer Drugs
Extensive in vitro and in vivo studies have demonstrated the synergistic effects of paclitaxel and docetaxel with various anticancer drugs, most notably platinum-based compounds like cisplatin and anthracyclines such as doxorubicin.
A. Combination with Platinum Compounds (Cisplatin)
The combination of taxanes with cisplatin has been a cornerstone of treatment for various cancers, including ovarian, lung, and head and neck cancers.
Quantitative Data Summary: Paclitaxel/Docetaxel + Cisplatin
| Cancer Type | Cell Line | Drug Combination | Key Findings | Combination Index (CI) | Reference |
| Ovarian Carcinoma | 2008 | Paclitaxel + Cisplatin | Highly synergistic when paclitaxel is administered before cisplatin. | CI < 0.5 at 50% cell kill | [1][2] |
| Ovarian Carcinoma | 2008/C13*5.25 (Cisplatin-resistant) | Paclitaxel + Cisplatin | Synergy maintained in cisplatin-resistant cells. | CI ≈ 0.3 at 50% cell kill | [2] |
| Non-Small Cell Lung Cancer | H460/TaxR (Paclitaxel-resistant) | Compound Combination M4 (including a microtubule polymerization inhibitor) | Synergistic inhibition of cell growth. | Not specified | [3] |
| Ovarian Cancer | Primary tumor specimens | Paclitaxel + Cisplatin | Significantly greater inhibition of cell viability compared to single agents. | Synergistic effects in 7 out of 11 tumors. | [4] |
Experimental Protocol: In Vitro Synergy Assessment (MTT Assay)
A common method to assess the synergistic effect of drug combinations on cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., 2008 ovarian cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: Paclitaxel and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with either a single drug (paclitaxel or cisplatin) or a combination of both at various concentrations and ratios. A control group receives only the vehicle. The sequence of drug administration can be varied (e.g., paclitaxel followed by cisplatin, cisplatin followed by paclitaxel, or concurrent administration).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control.
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Signaling Pathway: Paclitaxel and Cisplatin Synergy
The synergistic interaction between paclitaxel and cisplatin is believed to involve multiple mechanisms. Paclitaxel-induced G2/M arrest may sensitize cells to the DNA-damaging effects of cisplatin.
Caption: Paclitaxel-induced G2/M arrest enhances cisplatin-mediated apoptosis.
B. Combination with Anthracyclines (Doxorubicin)
The combination of taxanes with doxorubicin has shown significant efficacy in treating breast cancer and other solid tumors.
Quantitative Data Summary: Paclitaxel/Docetaxel + Doxorubicin
| Cancer Type | Cell Line | Drug Combination | Key Findings | Combination Index (CI) | Reference |
| Glioblastoma | U-87MG | Novel Compounds 9 & 10 + Doxorubicin | Synergistic reduction in cell viability. | CI < 1.0 | [5] |
| Breast Cancer | Not specified | Paclitaxel + Doxorubicin | High overall response rate in advanced breast cancer. | Not applicable (clinical study) | [6] |
| Breast Cancer | B16, MCF-7 | Ceramide + Docetaxel | Synergistic antiproliferative effect. | CI = 0.71 (MCF-7) | [7] |
Experimental Protocol: Flow Cytometry for Apoptosis Analysis
To determine if the synergistic effect of a drug combination is due to increased apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.
-
Cell Treatment: Cells are treated with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Signaling Pathway: Doxorubicin and Taxane Synergy
The synergy between doxorubicin and taxanes is thought to be multifactorial, involving enhanced cell cycle arrest and increased induction of apoptotic pathways.
Caption: Taxane-induced cell cycle arrest potentiates doxorubicin-mediated apoptosis.
III. Anticancer Activity of this compound Precursors
While combination studies on this compound are lacking, research on its precursors, such as 10-deacetylbaccatin III (10-DAB) and baccatin III, indicates their own intrinsic anticancer properties.
-
10-Deacetylbaccatin III (10-DAB): Has been shown to inhibit the proliferation of various cancer cell lines.[8] For instance, 10-DAB treatment of MCF-7 breast cancer cells resulted in a significant inhibition of cell proliferation.[8]
-
Baccatin III: This derivative of 10-DAB has demonstrated cytotoxic properties against several human cancer cell lines, including cervical (HeLa), lung (A549), skin (A431), and liver (HepG2) cancer cells.[9] It was found to induce G2/M phase cell cycle arrest and apoptosis.[9]
The inherent anticancer activity of these precursors suggests that this compound itself may possess cytotoxic effects and could be a valuable component in combination therapies.
IV. Future Directions for this compound Research
The established synergistic effects of paclitaxel and docetaxel provide a strong rationale for investigating the combination potential of this compound. Future research should focus on:
-
In Vitro Synergy Screening: Evaluating the synergistic effects of this compound with a panel of standard chemotherapeutic agents (e.g., cisplatin, doxorubicin, gemcitabine) across various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed synergy, including effects on cell cycle progression, apoptosis, and key signaling pathways.
-
In Vivo Efficacy and Toxicity: Assessing the anti-tumor efficacy and safety of promising this compound combinations in preclinical animal models.
V. Conclusion
While direct evidence is currently limited, the extensive data on the synergistic effects of paclitaxel and docetaxel with other anticancer drugs strongly suggests that this compound holds significant promise as a component of combination chemotherapy. The experimental frameworks and mechanistic insights from studies on its analogues provide a clear roadmap for future investigations. By systematically exploring its synergistic potential, researchers can unlock the full therapeutic value of this compound and contribute to the development of more effective and less toxic cancer treatments.
References
- 1. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic action by multi-targeting compounds produces a potent compound combination for human NSCLC both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of paclitaxel (taxol), cisplatin, and the combination paclitaxel-cisplatin in ovarian cancer in vitro with the ATP cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Enhancement of Cancer Therapy Using a Combination of Ceramide and Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Identity of Synthesized 10-Deacetyltaxol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of synthesized pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to validate the identity of synthesized 10-Deacetyltaxol against its parent compound, Paclitaxel (Taxol), and common impurities. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for ensuring the purity and structural integrity of this compound in research and development settings.
Spectroscopic Data Comparison
The primary methods for validating the structure of a synthesized compound like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and weight, allowing for a direct comparison with known standards and potential impurities.
Mass Spectrometry Data
Mass spectrometry is a crucial first step in identity confirmation, providing the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique commonly used for taxanes, which minimizes fragmentation and primarily shows the protonated molecule ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺).
The key difference between this compound and Paclitaxel is the absence of an acetyl group at the C10 position in this compound, resulting in a lower molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) | Observed [M+Na]⁺ (m/z) |
| Synthesized this compound | C₄₅H₄₉NO₁₃ | 811.88 | 812 | Not Reported |
| Paclitaxel (Taxol) | C₄₇H₅₁NO₁₄ | 853.91 | 854[1] | 876[1] |
| 7-epi-taxol | C₄₇H₅₁NO₁₄ | 853.91 | Not Directly Reported | Not Directly Reported |
| Cephalomannine | C₄₅H₅₃NO₁₄ | 831.91 | Not Directly Reported | 854.34[1] |
| 10-Deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.59 | 545 | 567 |
Table 1: Comparison of Mass Spectrometry Data for this compound and Related Compounds.
¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The absence of the acetyl group at the C10 position in this compound leads to a significant upfield shift of the H10 proton signal compared to Paclitaxel.
| Proton Assignment | Synthesized this compound (δ, ppm) | Paclitaxel (Taxol) (δ, ppm) |
| H2 | ~5.6 | 5.68 |
| H3 | ~3.8 | 3.81 |
| H5 | ~4.9 | 4.98 |
| H7 | ~4.4 | 4.42 |
| H10 | ~5.2 | 6.27 |
| H13 | ~6.2 | 6.23 |
| H2' | ~4.8 | 4.79 |
| H3' | ~5.7 | 5.79 |
| 2-OAc | - | 2.24 |
| 4-OAc | ~2.2 | 2.24 |
| 10-OAc | - | 2.14 |
| C16-H₃ | ~1.1 | 1.14 |
| C17-H₃ | ~1.2 | 1.24 |
| C18-H₃ | ~1.7 | 1.68 |
| C19-H₃ | ~1.9 | 1.88 |
Table 2: Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons in this compound and Paclitaxel. The most significant difference is the chemical shift of the H10 proton and the absence of the 10-acetyl protons.
¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The deacetylation at the C10 position in this compound results in a noticeable upfield shift for the C10 carbon and the absence of the acetyl carbonyl and methyl carbon signals.
| Carbon Assignment | Synthesized this compound (δ, ppm) | Paclitaxel (Taxol) (δ, ppm) |
| C1 | ~79.0 | 79.1 |
| C2 | ~75.0 | 75.1 |
| C4 | ~81.0 | 81.1 |
| C5 | ~84.0 | 84.4 |
| C7 | ~72.0 | 72.2 |
| C10 | ~76.0 | 75.6 |
| C13 | ~71.0 | 71.8 |
| C2' | ~73.0 | 73.2 |
| C3' | ~55.0 | 55.1 |
| 2-OAc (C=O) | - | 170.3 |
| 2-OAc (CH₃) | - | 21.8 |
| 4-OAc (C=O) | ~171.0 | 171.3 |
| 4-OAc (CH₃) | ~21.0 | 21.1 |
| 10-OAc (C=O) | - | 170.0 |
| 10-OAc (CH₃) | - | 20.8 |
| C16 | ~26.0 | 26.8 |
| C17 | ~22.0 | 22.7 |
| C18 | ~14.0 | 14.8 |
| C19 | ~10.0 | 9.6 |
Table 3: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃) for Key Carbons in this compound and Paclitaxel. The absence of the C10-acetyl signals is a key indicator for this compound.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: The residual CHCl₃ signal is referenced to 7.26 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The CDCl₃ triplet is referenced to 77.16 ppm.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min for standard LC-MS, or lower for direct infusion.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (Nitrogen) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan from m/z 100 to 1000.
Visualizing the Validation Workflow
The following diagrams illustrate the key structural difference and the logical workflow for validating the identity of synthesized this compound.
Caption: Key structural difference at the C10 position.
Caption: Workflow for spectroscopic validation.
By following these comparative data tables, experimental protocols, and logical workflows, researchers can confidently validate the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent studies.
References
Safety Operating Guide
Navigating the Safe Disposal of 10-Deacetyltaxol: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 10-Deacetyltaxol, a taxane diterpenoid with antineoplastic activity. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties, including acute toxicity if swallowed.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from spills.
In the event of accidental exposure, follow these first-aid measures:
-
Ingestion: Immediately call a poison center or doctor.[2] Do not induce vomiting.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[4]
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with the words "Hazardous Waste".
-
Segregate it from other incompatible waste streams to prevent dangerous reactions. For instance, store it separately from acids and bases.[5]
Step 2: Container Selection and Management
-
Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is ideal if it is in good condition.[5][6][7]
-
If transferring to a new container, ensure it is properly labeled with the full chemical name, associated hazards, and the date when waste was first added.[5][8]
-
Keep the waste container closed except when adding waste.[6]
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be a secure location within the laboratory, such as a chemical fume hood.[5]
-
The SAA must be inspected weekly for any signs of leakage.[5]
-
Place the primary waste container in a secondary container that can hold 110% of the volume of the primary container to contain any potential leaks.[6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time and quantity limits set by your institution and local regulations. Generally, hazardous waste must be collected within 90 days of the start of accumulation.[6]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container.[6] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream.[6] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container(s).[6] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 for approved chemicals.[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. 7-EPI-10-DEACETYL-TAXOL - Safety Data Sheet [chemicalbook.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 10-Deacetyltaxol
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 10-Deacetyltaxol, a taxane diterpenoid with antineoplastic activity.[1][2] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, including acute oral toxicity, potential for germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3][4] It may also cause skin and serious eye damage, as well as allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[5] |
| Body Protection | Protective Clothing | Chemical-resistant suit or lab coat.[6] Protective shoe covers and a head covering are also advised.[5] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face respirator are necessary to protect against dust and splashes.[3][6] |
| Respiratory Protection | Respirator | A dust respirator is required to avoid inhalation of powder.[5] For injectable preparations, a Class II laminar flow biological safety cabinet should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Handling:
-
Obtain Special Instructions: Before use, obtain and thoroughly read all safety instructions and the Safety Data Sheet (SDS) for this compound.[4]
-
Engineering Controls: The preparation of injectable solutions should be conducted in a Class II laminar flow biological safety cabinet.[5] For handling the solid form, ensure adequate ventilation to avoid dust generation.[5][7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes double gloves, a protective suit, and respiratory and eye protection.[3][5]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[5]
-
Weighing and Aliquoting: When handling the solid compound, use dry, clean-up procedures and avoid generating dust.[5] Dampening the powder with a suitable solvent may be necessary to prevent it from becoming airborne.
-
Solution Preparation: For creating solutions, work within the biological safety cabinet. This compound is soluble in organic solvents.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3] After handling, wash hands and any exposed skin thoroughly.[3][5]
Experimental Workflow for Handling this compound
References
- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. 7-EPI-10-DEACETYL-TAXOL - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
